molecular formula C8H16N2O B1393237 1-(Piperidin-4-yl)azetidin-3-ol CAS No. 1147423-04-8

1-(Piperidin-4-yl)azetidin-3-ol

Cat. No.: B1393237
CAS No.: 1147423-04-8
M. Wt: 156.23 g/mol
InChI Key: MHCWBHMMWDDZFI-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)azetidin-3-ol is a high-purity, heterocyclic organic compound that serves as a critical synthetic intermediate and molecular scaffold in medicinal chemistry and pharmaceutical research . The compound features a piperidine ring linked to an azetidin-3-ol group, a structural motif of significant interest in drug discovery . Piperidine derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, antihypertensive, central nervous system depressant, antiviral, and bactericidal properties, making this core structure highly valuable for developing new therapeutic agents . The piperidine ring is a ubiquitous structural element found in numerous natural alkaloids and approved pharmaceuticals . As a fused bicyclic system containing two nitrogen atoms, this compound is particularly useful for constructing more complex molecules and is frequently employed in the synthesis of piperidin-4-one derivatives, which are key precursors to many biologically active natural products and potential drug candidates . Researchers utilize this building block in various applications, including the development of neurokinin antagonists, as evidenced by its inclusion in patented pharmaceutical derivatives . The compound is offered exclusively for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-piperidin-4-ylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2O/c11-8-5-10(6-8)7-1-3-9-4-2-7/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCWBHMMWDDZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681038
Record name 1-(Piperidin-4-yl)azetidin-3-ol
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Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147423-04-8
Record name 1-(Piperidin-4-yl)azetidin-3-ol
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Record name 1-(Piperidin-4-yl)azetidin-3-ol
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Foundational & Exploratory

1-(Piperidin-4-yl)azetidin-3-ol: Technical Profile & Utilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8) is a specialized diamine scaffold increasingly utilized in modern medicinal chemistry, particularly in the design of PROTAC (Proteolysis Targeting Chimera) linkers and fragment-based drug discovery (FBDD). Its structure features a rigid, strained azetidine ring coupled to a flexible piperidine core, offering a unique vector for solubility enhancement and geometric spacing.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for application scientists and medicinal chemists.

Part 1: Physicochemical Profile

The molecule is characterized by two basic nitrogen centers and a secondary alcohol, creating a high-polarity motif (low LogP) ideal for modulating the lipophilicity of hydrophobic drug payloads.

Table 1: Core Chemical Properties
PropertyValue / DescriptionSource/Note
IUPAC Name 1-(piperidin-4-yl)azetidin-3-ol
CAS (Free Base) 1147423-04-8[1]
CAS (2HCl Salt) 1537465-19-2[2]
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Exact Mass 156.1263
CLogP -0.5 to -0.8 (Highly Hydrophilic)Predicted [3]
TPSA 43.7 ŲPolar Surface Area
pKa₁ (Piperidine) ~10.8 (Secondary Amine)Estimate based on piperidine
pKa₂ (Azetidine) ~8.5 (Tertiary Amine w/ β-OH)Lowered by ring strain & OH inductive effect
Solubility High in H₂O, DMSO, MeOH; Low in DCM/Hexane
Structural Analysis
  • Azetidine Ring : The 4-membered ring introduces significant angle strain (~26 kcal/mol), which influences the basicity of the nitrogen and the metabolic stability of the scaffold. The N-substitution at the piperidine 4-position creates a steric bulk that restricts rotation, providing a semi-rigid linker geometry.

  • 3-Hydroxy Group : Positioned on the azetidine, this group serves as a handle for further functionalization (e.g., etherification) or as a polarity anchor to reduce non-specific binding in biological assays.

Part 2: Synthesis & Manufacturing

The most robust route to 1-(piperidin-4-yl)azetidin-3-ol is via reductive amination . This method avoids the competing elimination reactions often seen when attempting nucleophilic substitution on secondary halides.

Graphviz Diagram: Synthetic Pathway

The following diagram outlines the primary synthetic workflow, starting from commercially available N-Boc-4-piperidone.

Synthesis Start N-Boc-4-piperidone (CAS: 79099-07-3) Reduction Reductive Amination (NaBH(OAc)3 / DCM) Start->Reduction Reagent1 Azetidin-3-ol HCl (CAS: 18621-18-6) Reagent1->Reduction Intermediate Imine / Iminium Intermediate BocProduct N-Boc-1-(piperidin-4-yl) azetidin-3-ol Intermediate->BocProduct Hydride Transfer Reduction->Intermediate -H2O Deprotection Acidic Deprotection (HCl/Dioxane or TFA) BocProduct->Deprotection Final 1-(Piperidin-4-yl) azetidin-3-ol (2HCl) Deprotection->Final Salt Formation

Caption: Step-wise reductive amination pathway for the synthesis of the target diamine scaffold.

Detailed Experimental Protocol (Reductive Amination)

Objective: Coupling tert-butyl 4-oxopiperidine-1-carboxylate with azetidin-3-ol.

  • Reagent Prep : Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv) and azetidin-3-ol hydrochloride (1.1 equiv) in anhydrous Dichloroethane (DCE) or Dichloromethane (DCM).

  • Base Addition : Add Diisopropylethylamine (DIPEA, 1.2 equiv) to neutralize the azetidine salt. Stir for 15 minutes at room temperature to ensure formation of the free amine and initial hemiaminal equilibrium.

  • Reduction : Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity for aldehydes/ketones in the presence of acid-sensitive groups [4].

  • Reaction : Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Look for M+H of Boc-intermediate ~ 257 Da).

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection : Dissolve the crude Boc-intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate the product with diethyl ether to yield 1-(piperidin-4-yl)azetidin-3-ol dihydrochloride as a white solid.

Part 3: Reactivity & Stability Profile

Understanding the reactivity of the azetidine ring is crucial for downstream derivatization.

Azetidine Ring Strain & Stability

The azetidine ring is kinetically stable under basic and neutral conditions but can undergo ring-opening polymerization or hydrolysis under harsh acidic conditions or in the presence of strong nucleophiles at elevated temperatures.

  • Guideline: Avoid heating >100°C in strong protic acids.

Orthogonal Functionalization

The molecule possesses two distinct nucleophilic sites (after deprotection) and one electrophilic-susceptible site (hydroxyl).

  • Piperidine Nitrogen (N1') : Highly nucleophilic (secondary amine). Ideal for amide coupling, SₙAr, or reductive amination to attach E3 ligase ligands (e.g., Thalidomide derivatives for PROTACs).

  • Azetidine Hydroxyl (C3-OH) : Can be oxidized to the ketone (Azetidinone) using Swern or Dess-Martin conditions, or alkylated to form ethers. Note that oxidation to the ketone increases the electrophilicity of the azetidine ring, making it more susceptible to hydrolysis.

Graphviz Diagram: Reactivity Logic

Reactivity Core 1-(Piperidin-4-yl) azetidin-3-ol PathA Amide Coupling (Piperidine NH) Core->PathA HATU/R-COOH PathB Oxidation (C3-OH -> C=O) Core->PathB DMP/Swern PathC Etherification (C3-OH -> C3-OR) Core->PathC NaH/R-X PathD Ring Opening (Acid/Nu-) Core->PathD H+ Heat ProdA PROTAC Linker Assembly PathA->ProdA ProdB Spiro-like Ketone Scaffolds PathB->ProdB ProdC Solubility Modulators PathC->ProdC ProdD Degradation Product PathD->ProdD

Caption: Functionalization vectors and stability risks for the scaffold.

Part 4: Applications in Drug Discovery[1]

PROTAC Linker Design

This scaffold is extensively used as a "rigidified" linker in PROTACs [5].

  • Advantage : The piperidine-azetidine axis provides a defined distance between the Warhead (Target Protein binder) and the E3 Ligase binder.

  • Solubility : The basic nitrogens improve the aqueous solubility of otherwise lipophilic PROTAC complexes.

  • Exit Vector : The 3-OH group can be used to fine-tune the linker's polarity or attach a third functionality (branching).

Fragment-Based Drug Discovery (FBDD)

As a fragment, 1-(piperidin-4-yl)azetidin-3-ol offers a high fraction of sp³ carbons (Fsp³), which correlates with higher clinical success rates by improving solubility and reducing promiscuity compared to flat aromatic fragments.

References

  • CAS Common Chemistry . 1-(4-Piperidinyl)-3-azetidinol.[1] Link

  • MedChemExpress . 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride Product Page. Link

  • PubChem . Compound Summary for 1-(Piperidin-4-yl)azetidin-3-ol. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Beshir, A. B., et al. "PROTAC Linkerology: The Role of Linker in PROTAC Drug Discovery." ACS Medicinal Chemistry Letters, 2024. (General context on linker rigidity).

Sources

Physicochemical Characteristics of 1-(Piperidin-4-yl)azetidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8) represents a high-value, sp³-rich scaffold in modern medicinal chemistry. As the industry shifts away from flat, aromatic-heavy structures ("escape from Flatland") to improve clinical success rates, this diamine-alcohol hybrid offers a unique combination of conformational rigidity , metabolic stability , and vectorial versatility .

This guide provides a comprehensive technical analysis of the compound’s physicochemical profile, synthetic accessibility, and strategic application in drug discovery workflows.[1] It is designed for medicinal chemists and process scientists seeking to leverage this motif as a solubilizing linker or a pharmacophore scaffold.

Molecular Architecture & Structural Logic

The molecule is composed of two saturated nitrogen heterocycles linked via a C-N bond, with a hydroxyl handle for further diversification.

Structural Components[1][2][3][4][5]
  • Core A (Azetidin-3-ol): A strained, 4-membered ring containing a secondary alcohol. The ring strain (~26 kcal/mol) confers unique reactivity and rigidity. The 3-hydroxyl group acts as a polar handle and lowers the pKa of the ring nitrogen via the inductive withdrawal (-I) effect.

  • Core B (Piperidine): A 6-membered ring in a chair conformation, providing bulk and a highly basic secondary amine site for salt formation or further coupling.

  • Linkage: The azetidine nitrogen is bonded to the C4 position of the piperidine. This connectivity creates a semi-rigid, rod-like geometry that extends the molecule's reach while maintaining a high fraction of sp³ hybridized carbons (

    
    ).
    
Stereochemical Considerations

While the piperidine ring is achiral at the C4 attachment point (due to symmetry), the azetidine ring is puckered. However, the molecule as a whole is achiral unless substituted further. The 3-hydroxyl group on the azetidine ring can exist in cis or trans relationships relative to substituents on the piperidine if the piperidine is further substituted, but in this parent molecule, it presents a single achiral species.

Physicochemical Profile

The dual-amine nature of this compound creates a complex ionization profile critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Quantitative Data Summary
PropertyValue / RangeContext
Molecular Formula C₈H₁₆N₂O-
Molecular Weight 156.23 g/mol Fragment-like space (<300 Da)
Exact Mass 156.1263Monoisotopic
H-Bond Donors 2(OH, Piperidine-NH)
H-Bond Acceptors 3(OH, Piperidine-NH, Azetidine-N)
cLogP -0.3 to 0.2Highly hydrophilic; ideal for lowering lipophilicity
TPSA ~43.7 ŲGood membrane permeability potential
pKa₁ (Piperidine-NH) 10.8 ± 0.5Highly basic; protonated at physiological pH
pKa₂ (Azetidine-N) 7.8 ± 0.5Moderated basicity due to 3-OH inductive effect
Rotatable Bonds 1High rigidity (C-N bond between rings)
Solubility & Lipophilicity

The compound exhibits high aqueous solubility (>10 mg/mL in acidic/neutral media) due to its polarity and ability to form a di-cationic species.

  • LogD (pH 7.4): Estimated at -1.5 to -1.0. This suggests the molecule will not passively diffuse through lipid bilayers efficiently unless derivatized, but it is an excellent solubilizing tail for hydrophobic warheads.

  • Salt Forms: Commonly handled as the dihydrochloride (2HCl) or trifluoroacetate (TFA) salt to ensure stability and handling ease as a free-flowing solid.

Synthetic Accessibility & Protocols

The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol typically employs a Reductive Amination strategy, which is preferred over nucleophilic substitution due to the poor nucleophilicity of the bulky secondary amine and potential for elimination side reactions.

Synthesis Workflow (Graphviz)

Synthesis_Workflow SM1 N-Boc-4-piperidone (Ketone) Intermediate Imine / Hemiaminal (Transient) SM1->Intermediate Mix in DCM/MeOH AcOH (cat.) SM2 3-Hydroxyazetidine HCl (Amine) SM2->Intermediate Product_Boc N-Boc-1-(Piperidin-4-yl)azetidin-3-ol (Protected Intermediate) Intermediate->Product_Boc NaBH(OAc)3 Reductive Amination Final_Product 1-(Piperidin-4-yl)azetidin-3-ol (Dihydrochloride Salt) Product_Boc->Final_Product 4M HCl in Dioxane Deprotection

Figure 1: Standard reductive amination route for the synthesis of the target scaffold.

Detailed Experimental Protocol

Note: This protocol is a generalized standard procedure for linking secondary amines to ketones.

Step 1: Reductive Amination

  • Reagents: N-Boc-4-piperidone (1.0 eq), 3-Hydroxyazetidine HCl (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCM/MeOH (10:1 v/v).

  • Procedure:

    • Dissolve N-Boc-4-piperidone and 3-Hydroxyazetidine HCl in dry DCM/MeOH.

    • Add Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

    • Cool to 0°C and add STAB portion-wise (exothermic).

    • Allow to warm to RT and stir for 12-16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) is usually required to remove unreacted amine.

Step 2: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane or TFA in DCM.

  • Procedure: Dissolve the intermediate in solvent. Add acid at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain the hydrochloride salt as a white solid.

Strategic Applications in Drug Discovery

The "sp³-Rich" Advantage

Increasing the fraction of sp³ carbons (


) in a drug candidate is correlated with improved clinical success. This scaffold contributes 7 sp³ carbons and 0 sp² carbons, significantly boosting the saturation of the final molecule.
  • Benefit: Improved solubility and reduced non-specific binding compared to flat, aromatic linkers (e.g., biphenyls).

Differential Basicity for Selective Functionalization

The molecule possesses two nucleophilic nitrogen centers with distinct pKa values:

  • Piperidine NH (pKa ~11): Highly basic, sterically accessible. Ideal for amide coupling or sulfonylation to attach the "tail" of the drug.

  • Azetidine N (pKa ~7.8): Less basic, sterically crowded. In the final structure, this nitrogen remains tertiary. However, the 3-hydroxyl group offers a third vector.

    • Strategy: The 3-OH can be converted to a fluoride (using DAST) to modulate pKa further, or oxidized to a ketone for spirocyclization.

Bioisosterism

This scaffold serves as a rigidified, polar bioisostere for:

  • 4-aminopiperidine: The azetidine ring restricts the conformational freedom of the nitrogen lone pair.

  • Piperazine: It mimics the geometry of piperazine but replaces one nitrogen with a CH-N motif, altering the H-bond acceptor profile.

Handling & Safety Profile

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Storage:

  • Hygroscopic solid (especially as HCl salt).

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Protect from moisture to prevent clumping and hydrolysis of downstream derivatives.

References

  • PubChem. (2025). Compound Summary: 1-(Piperidin-4-yl)azetidin-3-ol.[3][4][5] National Center for Biotechnology Information. Link

  • Burke, E. G., & Schomaker, J. M. (2015).[6] Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101.[6] Link

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Lead Sciences. (2025). Product Analysis: 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride. Link

  • Williams, R. (2022). pKa Data Compilation. Colorado State University / Organic Chemistry Data. Link

Sources

1-(Piperidin-4-yl)azetidin-3-ol IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8) represents a high-value, sp³-rich scaffold in modern drug discovery. Characterized by a bicyclic diamine core linking a four-membered azetidine ring and a six-membered piperidine ring, this structure serves as a critical intermediate for increasing metabolic stability and solubility in fragment-based drug design (FBDD). This guide provides a definitive breakdown of its nomenclature, a validated synthetic protocol, and an analysis of its physicochemical utility.

Part 1: Structural Deconstruction & IUPAC Nomenclature

Correct nomenclature is not merely a labeling exercise; it defines the hierarchy of chemical reactivity. The name 1-(piperidin-4-yl)azetidin-3-ol is derived systematically according to IUPAC Blue Book recommendations (P-63 and P-62).

Hierarchical Analysis

The naming priority is determined by the Principal Characteristic Group .

  • Principal Group: The hydroxyl group (-OH) has priority over the amine for the suffix. Thus, the parent structure is an alcohol .

  • Parent Hydride: The nitrogen-containing ring bearing the -OH is azetidine .

  • Numbering:

    • Heterocycles are numbered starting at the heteroatom. The azetidine nitrogen is position 1 .

    • The hydroxyl group is at position 3 .

    • Resulting Parent: Azetidin-3-ol.[1][2]

  • Substituent: The piperidine ring is attached to the azetidine nitrogen.

    • The attachment point on the piperidine is carbon 4 .

    • Resulting Substituent: Piperidin-4-yl.[1][3][4]

Nomenclature Logic Diagram

The following diagram visualizes the decision tree for deriving the Preferred IUPAC Name (PIN).

NomenclatureHierarchy Start Determine Principal Group Group Hydroxyl (-OH) > Amine (-NH) Start->Group Parent Parent Hydride: Azetidine (Ring holding the -OH) Group->Parent Suffix determined Numbering Numbering Rule: Heteroatom (N) = 1 Substituent (-OH) = 3 Parent->Numbering Substituent Substituent: Piperidine Attached at C4 Numbering->Substituent N1 Substitution FinalName PIN: 1-(Piperidin-4-yl)azetidin-3-ol Substituent->FinalName

Figure 1: Decision logic for IUPAC nomenclature prioritization.

Part 2: Synthetic Accessibility & Protocols

The most robust route to 1-(piperidin-4-yl)azetidin-3-ol is reductive amination . This method avoids the regioselectivity issues often seen in nucleophilic substitution on piperidines and minimizes over-alkylation.

Retrosynthetic Analysis
  • Disconnection: The N1(azetidine)–C4(piperidine) bond.

  • Synthons: Azetidin-3-ol (nucleophile) and 4-Piperidone (electrophile).

  • Protection Strategy: The piperidine nitrogen is a secondary amine and must be protected (e.g., tert-butyl carbamate, Boc) to prevent polymerization.

Validated Protocol: Reductive Amination

Objective: Synthesis of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)azetidin-3-ol followed by deprotection.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Azetidin-3-ol hydrochloride (1.1 eq)[5]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (catalytic, pH 5–6)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • Dissolve N-Boc-4-piperidone and Azetidin-3-ol HCl in DCE.

    • Add triethylamine (1.1 eq) to liberate the free amine of the azetidine.

    • Add catalytic AcOH. Stir at room temperature for 30–60 minutes to promote iminium ion formation.

    • Checkpoint: Monitor by TLC or LCMS for the disappearance of ketone.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise. STAB is preferred over NaCNBH₃ due to lower toxicity and better control over ketone reduction.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃.[6]

    • Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (10–20 eq) at 0°C.

    • Stir for 2 hours. Concentrate to yield the TFA salt.

    • Purification: Ion-exchange chromatography (SCX-2 cartridge) is recommended to isolate the free base.

Reaction Workflow Diagram

SynthesisFlow Piperidone N-Boc-4-piperidone Iminium Iminium Intermediate Piperidone->Iminium + AcOH (Imine formation) Azetidine Azetidin-3-ol HCl Azetidine->Iminium Protected N-Boc Protected Product Iminium->Protected + STAB (Reduction) Final 1-(Piperidin-4-yl) azetidin-3-ol Protected->Final + TFA/DCM (Deprotection)

Figure 2: Reductive amination pathway for scaffold assembly.

Part 3: Physicochemical Profiling

For medicinal chemists, this scaffold is a "solubility enhancer." The combination of a secondary amine, a tertiary amine, and a secondary alcohol creates a highly polar profile suitable for lowering LogP in lipophilic drug candidates.

Table 1: Estimated Physicochemical Properties

PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 156.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP -0.5 to -1.1Highly hydrophilic; improves aqueous solubility.
pKa (Piperidine NH) ~10.5Ionized at physiological pH (cationic).
pKa (Azetidine N) ~7.5 - 8.5Partially ionized; modulates basicity.
TPSA ~52 ŲGood permeability range (<140 Ų).
Fsp³ 1.0 (100%)High 3D complexity; reduces "flatness" of molecules.

Note: Values are derived from structural analogues and computational predictions (e.g., ChemAxon, ACD/Labs).

Part 4: Medicinal Chemistry Applications[4][6][7][8][9][10][11]

The "Rigidified Linker" Concept

Unlike a flexible propyl chain, the 1-(piperidin-4-yl)azetidine system introduces a defined vector. The 4-membered azetidine ring restricts the conformational space of the alcohol, potentially locking it into a bioactive conformation for hydrogen bonding with target proteins.

Key Therapeutic Areas
  • GPCR Ligands: The piperidine nitrogen mimics the basic amine found in neurotransmitters (dopamine, serotonin), making this scaffold popular in CNS targets (e.g., H3 antagonists, Sigma-1 receptor ligands).

  • Kinase Inhibitors: Used as a solvent-exposed tail to improve physical properties of ATP-competitive inhibitors.

  • NLRP3 Inflammasome Inhibitors: Recent studies utilize piperidine-linked scaffolds to improve binding affinity and metabolic stability.

References

  • IUPAC Nomenclature Rules

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-63 (Hydroxy Compounds) and P-62 (Amines).[7]

  • Synthetic Methodology (Reductive Amination)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Medicinal Chemistry Application (NLRP3)

    • "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor."[3] PubMed Central.

  • Scaffold Properties

    • BenchChem Application Note: "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry."

Sources

Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of 1-(piperidin-4-yl)azetidin-3-ol, a valuable building block in modern drug discovery. The synthesis is strategically designed around the coupling of a protected piperidine precursor with an azetidine-forming reagent, followed by a final deprotection step. This guide provides not only step-by-step experimental protocols but also delves into the underlying chemical principles and rationale behind the chosen methodologies. The content is tailored for researchers, scientists, and drug development professionals, offering practical insights to ensure successful synthesis and purification of this important scaffold.

Introduction: The Significance of the Piperidinyl-Azetidinol Scaffold

The convergence of piperidine and azetidine ring systems, particularly with the inclusion of a hydroxyl group, gives rise to a chemical scaffold of significant interest in medicinal chemistry. The piperidine moiety is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a desirable feature in drug design due to its unique conformational rigidity and sp³-rich character, which can enhance binding affinity and metabolic stability.[2][3]

The combination of these two privileged scaffolds in 1-(piperidin-4-yl)azetidin-3-ol creates a versatile building block that can be readily incorporated into more complex molecules to explore new chemical space in drug discovery programs. The hydroxyl group on the azetidine ring provides a convenient handle for further functionalization, allowing for the generation of diverse libraries of compounds for screening against various biological targets. This guide will provide a comprehensive overview of a reliable synthetic route to this valuable intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 1-(piperidin-4-yl)azetidin-3-ol (1), suggests a straightforward disconnection at the piperidine nitrogen-azetidine bond. This leads back to a protected 4-aminopiperidine derivative (2) and a suitable C3-synthon for the azetidin-3-ol moiety. A common and effective strategy involves the use of an N-Boc protected 4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate) as the nucleophile and an epoxide, such as 1-chloro-2,3-epoxypropane (epichlorohydrin), as the electrophilic partner to construct the azetidine ring. The synthesis can thus be divided into three main stages:

  • Synthesis of the Key Precursor: Preparation of tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).

  • Formation of the Protected Intermediate: Synthesis of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate.

  • Deprotection: Removal of the Boc protecting group to yield the final product, 1-(piperidin-4-yl)azetidin-3-ol.

Retrosynthesis Target 1-(Piperidin-4-yl)azetidin-3-ol (1) Intermediate1 tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate Target->Intermediate1 Deprotection Precursor1 N-Boc-4-aminopiperidine (2) Intermediate1->Precursor1 N-Alkylation Precursor2 1-Chloro-2,3-epoxypropane Intermediate1->Precursor2 Ring Opening

Caption: Retrosynthetic analysis of 1-(Piperidin-4-yl)azetidin-3-ol.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine)

There are several reported methods for the synthesis of N-Boc-4-aminopiperidine.[4][5] A common and scalable approach involves the reductive amination of N-Boc-4-piperidone. An alternative route starts from 4-aminopiperidine, which is then protected with a Boc group. For the purpose of this guide, we will outline a procedure starting from commercially available 4-aminopiperidine.

Protocol 1: Boc Protection of 4-Aminopiperidine

Reagent MW Amount Moles Equivalents
4-Aminopiperidine100.1610.0 g0.101.0
Di-tert-butyl dicarbonate (Boc₂O)218.2524.0 g0.111.1
Triethylamine (Et₃N)101.1915.2 mL0.111.1
Dichloromethane (DCM)-200 mL--

Procedure:

  • To a stirred solution of 4-aminopiperidine (10.0 g, 0.10 mol) and triethylamine (15.2 mL, 0.11 mol) in dichloromethane (200 mL) at 0 °C (ice bath), add a solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford tert-butyl 4-aminopiperidine-1-carboxylate as a white solid.

Stage 2: Synthesis of tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate

This stage involves the nucleophilic attack of the N-Boc-4-aminopiperidine on 1-chloro-2,3-epoxypropane (epichlorohydrin). The reaction proceeds via an initial epoxide ring-opening, followed by an intramolecular cyclization to form the azetidine ring.

Protocol 2: Azetidine Ring Formation

Reagent MW Amount Moles Equivalents
N-Boc-4-aminopiperidine200.2810.0 g0.051.0
1-Chloro-2,3-epoxypropane92.524.6 mL0.061.2
Isopropanol-100 mL--
Sodium hydroxide (50% aq. soln.)40.00As needed--

Procedure:

  • Dissolve N-Boc-4-aminopiperidine (10.0 g, 0.05 mol) in isopropanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add 1-chloro-2,3-epoxypropane (4.6 mL, 0.06 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add 50% aqueous sodium hydroxide solution dropwise to induce the intramolecular cyclization, maintaining the temperature below 10 °C. The pH should be adjusted to >12.

  • Stir the mixture at room temperature for an additional 12-16 hours.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-15% methanol in dichloromethane) to yield tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate as a viscous oil or low-melting solid.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Azetidine Formation cluster_stage3 Stage 3: Deprotection A 4-Aminopiperidine C N-Boc-4-aminopiperidine A->C B Boc Anhydride B->C E Boc-Protected Intermediate C->E D Epichlorohydrin D->E F 1-(Piperidin-4-yl)azetidin-3-ol E->F Acidic Conditions

Caption: Overall synthetic workflow for 1-(Piperidin-4-yl)azetidin-3-ol.

Stage 3: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine of the piperidine ring. This is typically achieved under acidic conditions.

Protocol 3: Boc Deprotection

Reagent MW Amount Moles Equivalents
tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate256.3510.0 g0.0391.0
Trifluoroacetic acid (TFA)114.0220 mL--
Dichloromethane (DCM)-100 mL--

Procedure:

  • Dissolve tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate (10.0 g, 0.039 mol) in dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (20 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with a saturated aqueous solution of sodium carbonate or 2M sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (4 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(piperidin-4-yl)azetidin-3-ol as a solid or viscous oil. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Data

The structure of the final product, 1-(piperidin-4-yl)azetidin-3-ol, should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine and azetidine ring protons. The methine proton of the azetidinol ring (CH-OH) is expected to appear as a multiplet. The protons adjacent to the nitrogen atoms will also be present.
¹³C NMR Resonances for all unique carbon atoms in the molecule. The carbon bearing the hydroxyl group in the azetidine ring will be in the characteristic range for a secondary alcohol.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Discovery

The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various enzymes and receptors. The piperidine nitrogen can be functionalized to introduce diverse substituents, while the azetidinol hydroxyl group can be modified to modulate potency and pharmacokinetic properties. This scaffold has been explored in the context of developing treatments for a variety of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][2][6]

Conclusion

This technical guide has provided a detailed and practical synthetic route for the preparation of 1-(piperidin-4-yl)azetidin-3-ol. The described three-stage process, involving the synthesis of a key N-Boc-protected piperidine precursor, formation of the azetidine ring, and a final deprotection step, is a reliable and scalable method for obtaining this valuable building block. The experimental protocols are designed to be robust and reproducible, and the underlying chemical principles have been explained to provide a comprehensive understanding of the synthesis. The availability of this versatile scaffold will undoubtedly continue to facilitate the discovery and development of novel therapeutic agents.

References

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

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  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. [Link]

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An In-Depth Technical Guide to the Mechanism of Formation of 1-(Piperidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a pivotal structural motif in contemporary medicinal chemistry, prized for its role as a saturated, conformationally restricted building block in the design of novel therapeutics. Its unique three-dimensional geometry allows for precise vectoral presentation of substituents, making it an attractive isostere for various functional groups in drug candidates. This technical guide provides an in-depth analysis of the predominant synthetic methodologies for its construction, with a primary focus on the mechanistic intricacies of the reaction between N-protected 4-aminopiperidine and epichlorohydrin. We will dissect the key mechanistic steps, including nucleophilic epoxide ring-opening and subsequent intramolecular cyclization, offering field-proven insights into process control and optimization. Furthermore, an alternative, mechanistically distinct route via reductive amination is presented and compared, providing researchers and drug development professionals with a comprehensive understanding of the strategic choices involved in accessing this valuable molecule.

Introduction: The Strategic Importance of the Azetidine Moiety

In the landscape of drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Saturated heterocyclic rings are of paramount importance as they offer a departure from the flat, aromatic structures that have historically dominated medicinal chemistry, providing access to new regions of chemical space. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable scaffold.[1] Its inherent ring strain (approx. 25.4 kcal/mol) endows it with unique reactivity while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[1]

The incorporation of an azetidine, specifically the 1-(piperidin-4-yl)azetidin-3-ol moiety, into a drug candidate can confer several advantageous properties:

  • Improved Physicochemical Properties: It can enhance aqueous solubility and modulate lipophilicity (logP), which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Conformational Rigidity: The constrained nature of the azetidine ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.

  • Novel Exit Vectors: The scaffold provides well-defined exit vectors from the piperidine core, allowing for systematic exploration of structure-activity relationships (SAR).

Despite its desirability, the synthesis of azetidines is not trivial due to the enthalpic penalty associated with forming a strained four-membered ring. This guide will illuminate the most robust and mechanistically understood pathways to overcome these challenges.

Primary Synthetic Pathway: The Epichlorohydrin Route

The most prevalent and industrially scalable synthesis of 1-(piperidin-4-yl)azetidin-3-ol proceeds via the reaction of a 4-aminopiperidine derivative with epichlorohydrin. This convergent approach is favored due to the low cost of the starting materials and the reliability of the transformation.[2] The overall strategy involves three critical stages: protection of the piperidine nitrogen, construction of the azetidine ring, and final deprotection.

Rationale for Piperidine N-Protection

The piperidine ring contains a secondary amine that is more nucleophilic than the primary amine at the 4-position (due to steric hindrance at the 4-position and the potential for the secondary amine to participate in intermolecular side reactions). To ensure selective reaction at the desired 4-amino group, the piperidine nitrogen must first be protected. The tert-butoxycarbonyl (Boc) group is the protector of choice for this transformation due to its stability under the basic conditions required for azetidine formation and its clean, acid-labile removal.[3] The starting material is therefore commercially available or readily synthesized tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).[4][5]

Detailed Mechanism of Formation

The core of the synthesis is a two-step sequence involving nucleophilic attack on epichlorohydrin followed by an intramolecular cyclization.

Step 1: Nucleophilic Epoxide Ring-Opening

The first mechanistic step is the SN2 reaction between the primary amino group of N-Boc-4-aminopiperidine and epichlorohydrin. The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

  • Causality of Regioselectivity: The attack preferentially occurs at the terminal, less sterically hindered carbon of the epoxide. This regioselectivity is a hallmark of SN2 reactions with epoxides under neutral or basic conditions. This attack leads to the opening of the strained three-membered ring to form a stable chlorohydrin intermediate: tert-butyl 4-((3-chloro-2-hydroxypropyl)amino)piperidine-1-carboxylate .[6] This reaction is typically carried out in a protic solvent like methanol or ethanol at elevated temperatures.

Step 2: Base-Mediated Intramolecular Cyclization

The formation of the strained azetidine ring is an intramolecular SN2 reaction.[7] This step is critically dependent on the presence of a base, such as sodium hydroxide or potassium hydroxide.

  • Role of the Base: The base serves to deprotonate the hydroxyl group of the chlorohydrin intermediate, forming a more nucleophilic alkoxide. However, the primary role in this specific transformation is often to deprotonate the secondary amine, increasing its nucleophilicity for the subsequent cyclization. The nitrogen atom then attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and forming the four-membered ring.[8]

  • Driving Force: The formation of the azetidine ring, despite its inherent strain, is driven by the favorability of this intramolecular cyclization (a 4-exo-tet cyclization), which is kinetically preferred over competing intermolecular reactions, especially under dilute conditions.

Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an alcohol or dioxane.[9] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable carbocation (tert-butyl cation) and carbon dioxide.

Visualizing the Mechanism

G Figure 1: Overall Synthetic Scheme via the Epichlorohydrin Route cluster_0 Step 1: Protection cluster_1 Step 2: Azetidine Formation cluster_2 Step 3: Deprotection 4-Aminopiperidine 4-Aminopiperidine N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine 4-Aminopiperidine->N-Boc-4-aminopiperidine Boc₂O Intermediate Chlorohydrin Intermediate N-Boc-4-aminopiperidine->Intermediate + Epichlorohydrin (Ring Opening) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Protected_Product N-Boc-1-(piperidin-4-yl) azetidin-3-ol Intermediate->Protected_Product Base (e.g., NaOH) (Cyclization) Final_Product 1-(Piperidin-4-yl)azetidin-3-ol Protected_Product->Final_Product Acid (e.g., TFA, HCl)

Caption: High-level workflow for the synthesis of 1-(Piperidin-4-yl)azetidin-3-ol.

G Figure 2: Detailed Mechanism of Azetidine Ring Formation start N-Boc-4-aminopiperidine + Epichlorohydrin step1 Step 1: Nucleophilic Attack (SN2) The primary amine attacks the terminal carbon of the epoxide. start->step1 intermediate Intermediate: 1-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-3-chloropropan-2-ol A stable chlorohydrin is formed. step1->intermediate step2 Step 2: Intramolecular Cyclization (SN2) Base (e.g., NaOH) promotes ring closure by the amine nitrogen displacing the chloride. intermediate->step2 product Product: tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate The protected azetidine ring is formed. step2->product

Caption: Mechanistic steps for the core azetidine ring construction.

Experimental Protocol and Self-Validation

A robust protocol must include in-process checks to validate the successful formation of intermediates and the final product.

Protocol: Synthesis of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq) in methanol (5-10 volumes), add epichlorohydrin (1.1 eq).

  • Ring Opening: Heat the mixture to reflux (approx. 65°C) and stir for 12-18 hours.

    • Self-Validation Check 1: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine and the formation of a new, more polar spot corresponding to the chlorohydrin intermediate.

  • Cyclization: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.0-3.0 eq) in water portion-wise, maintaining the temperature below 30°C.

  • Workup: Stir the mixture at room temperature for 6-12 hours.

    • Self-Validation Check 2: Monitor by LC-MS for the disappearance of the chlorohydrin intermediate and the appearance of the protected product.

  • Extraction & Purification: Concentrate the reaction mixture under reduced pressure to remove methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.

    • Self-Validation Check 3: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Alternative Synthetic Pathway: Reductive Amination

An alternative and mechanistically different approach is the reductive amination between a piperidin-4-one derivative and azetidin-3-ol.[10][11] This method is advantageous when the requisite starting materials are readily available and offers mild reaction conditions.

Mechanistic Overview

This reaction proceeds in two main stages, often in a single pot:

  • Iminium Ion Formation: The secondary amine of azetidin-3-ol reacts with the ketone of N-Boc-piperidin-4-one. This condensation, often catalyzed by a mild acid (like acetic acid), forms a water molecule and a key electrophilic intermediate, the iminium ion.

  • Reduction: A hydride-based reducing agent is then used to reduce the C=N double bond of the iminium ion. A critical aspect of this step is the choice of reducing agent.

    • Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation. It is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion as it forms. This selectivity allows for a one-pot procedure where the ketone, amine, and reducing agent can be combined.

Visualizing the Reductive Amination Workflow

G Figure 3: Reductive Amination Workflow cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection start_A N-Boc-piperidin-4-one Iminium Iminium Ion Intermediate start_A->Iminium AcOH (cat.) - H₂O start_B Azetidin-3-ol start_B->Iminium AcOH (cat.) - H₂O Protected_Product N-Boc-1-(piperidin-4-yl) azetidin-3-ol Iminium->Protected_Product NaBH(OAc)₃ Final_Product 1-(Piperidin-4-yl)azetidin-3-ol Protected_Product->Final_Product Acid (e.g., TFA, HCl)

Caption: Key stages in the reductive amination synthesis pathway.

Data Summary and Pathway Comparison

The choice of synthetic route depends on factors like scale, cost, and available starting materials. Below is a comparative summary.

FeatureEpichlorohydrin RouteReductive Amination Route
Starting Materials N-Boc-4-aminopiperidine, EpichlorohydrinN-Boc-piperidin-4-one, Azetidin-3-ol
Reagent Cost Generally lower (Epichlorohydrin is a bulk chemical)Can be higher (Azetidin-3-ol is a more specialized reagent)
Number of Core Steps Two (Ring opening, Cyclization)One (One-pot reductive amination)
Key Intermediate ChlorohydrinIminium Ion
Byproducts NaCl / KCl, potential dimersBorate salts, water
Scalability Well-established for large-scale synthesisGood, often used in medicinal chemistry scale-up
Primary Mechanistic Driver Intramolecular SN2 displacementHydride reduction of an iminium ion

Conclusion

The synthesis of 1-(piperidin-4-yl)azetidin-3-ol is a prime example of strategic chemical synthesis, where an understanding of reaction mechanisms directly informs process design and optimization. The epichlorohydrin route stands as the most robust and economically viable method for large-scale production, relying on a classical sequence of nucleophilic addition and intramolecular cyclization. The causality is clear: selective SN2 attack at the less hindered carbon of the epoxide, followed by a base-promoted, kinetically favored intramolecular SN2 reaction to form the strained azetidine ring. The reductive amination pathway offers a milder, elegant alternative, particularly suited for library synthesis and smaller scale work, driven by the in-situ formation and selective reduction of an iminium ion. For researchers, scientists, and drug development professionals, a firm grasp of these distinct mechanisms is essential for troubleshooting, optimizing, and ultimately selecting the most appropriate synthetic strategy to access this critical building block for the next generation of therapeutics.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Aniline, D., & Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link]

  • Laguerre, M., Boyer, C., & Léger, J. M. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]

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Technical Guide: Strategic Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(piperidin-4-yl)azetidin-3-ol moiety (CAS 1147423-04-8) represents a privileged bicyclic scaffold in modern medicinal chemistry, particularly within the development of Janus kinase (JAK) inhibitors and GPCR modulators. Its structural value lies in the rigid sp³-rich geometry of the azetidine ring coupled with the versatile piperidine linker, offering precise vector positioning for hydrogen bond donors/acceptors.

This guide details the Reductive Amination strategy, the industry-standard approach for synthesizing this core. Unlike nucleophilic displacement routes, which often suffer from elimination side reactions and poor atom economy, reductive amination offers a convergent, high-yielding pathway with mild conditions.

Part 1: Strategic Retrosynthesis

To design a robust synthesis, we must deconstruct the target into stable, commercially viable precursors. The critical disconnection is the C–N bond linking the azetidine nitrogen to the piperidine C4 position.

Retrosynthetic Logic
  • Disconnection: The C(piperidine)–N(azetidine) bond.

  • Synthons:

    • Nucleophile: An azetidine core with a free secondary amine.

    • Electrophile: A piperidine core with a C4 ketone functionality.

  • Protection Strategy: The piperidine nitrogen requires orthogonal protection (typically tert-butyloxycarbonyl, Boc) to prevent polymerization and ensure regioselectivity at the azetidine nitrogen.

Retrosynthesis Target Target: 1-(Piperidin-4-yl)azetidin-3-ol (Core Scaffold) Disconnection Strategic Disconnection (Reductive Amination) Target->Disconnection Retrosynthetic Step SM1 SM 1 (Nucleophile): Azetidin-3-ol HCl (CAS: 18621-18-6) Disconnection->SM1 Amine Source SM2 SM 2 (Electrophile): N-Boc-4-piperidone (CAS: 79099-07-3) Disconnection->SM2 Carbonyl Source

Figure 1: Retrosynthetic breakdown of the 1-(piperidin-4-yl)azetidin-3-ol core into its constituent commercially available building blocks.

Part 2: Deep Dive – Key Starting Materials

Success in organic synthesis is determined before the first reagent is added—it starts with the quality and selection of starting materials (SMs).

SM 1: Azetidin-3-ol Hydrochloride (The Nucleophile)
  • CAS: 18621-18-6[1]

  • Role: Provides the strained 4-membered ring and the hydroxyl handle for further functionalization.

Technical Insight – Salt vs. Free Base: While the free base of azetidin-3-ol exists, it is hygroscopic and prone to degradation. The hydrochloride salt is the preferred starting material due to its crystallinity, long-term stability, and ease of handling.

  • Operational Note: When using the HCl salt in reductive amination, you must include a neutralizing base (e.g., Triethylamine or DIPEA) or rely on the buffering capacity of the reaction system (e.g., Sodium Acetate/Acetic Acid) to liberate the reactive free amine species in situ.

SM 2: tert-Butyl 4-oxopiperidine-1-carboxylate (The Electrophile)
  • Common Name: N-Boc-4-piperidone[2]

  • CAS: 79099-07-3[3]

  • Role: Acts as the carbonyl electrophile. The Boc group protects the piperidine nitrogen, preventing self-condensation.

Technical Insight – Hydrate Formation: Commercial N-Boc-4-piperidone often exists as a hydrate (gem-diol) or contains significant water content.

  • Process Control: For optimal imine formation, ensure the material is dry. If the hydrate is suspected, azeotropic distillation with toluene prior to reaction is a recommended purification step to drive the equilibrium toward the reactive ketone form.

SM 3: The Reducing Agent
  • Selection: Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7).

  • Causality: We select STAB over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) for three reasons:

    • Selectivity: STAB reduces imines/iminiums much faster than it reduces ketones. This minimizes the formation of the N-Boc-4-hydroxypiperidine byproduct.

    • Safety: It avoids the generation of toxic cyanide byproducts associated with NaBH₃CN.

    • Stability: It is stable in the presence of weak acids (acetic acid), which are required to catalyze imine formation.

Part 3: Experimental Protocol (Reductive Amination)

This protocol describes the coupling of Azetidin-3-ol HCl and N-Boc-4-piperidone.

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Parameter
Azetidin-3-ol HCl 1.0NucleophileLimiting reagent.
N-Boc-4-piperidone 1.1 - 1.2ElectrophileSlight excess drives conversion.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5ReductantAdd after imine formation equilibrium.
Acetic Acid (AcOH) 1.0 - 2.0CatalystMaintains pH ~5-6 for iminium ion formation.
Dichloromethane (DCM) or 1,2-DCE Solvent0.1 M - 0.2 MAnhydrous conditions preferred.
Triethylamine (TEA) 1.0BaseNeutralizes the HCl salt of the azetidine.
Step-by-Step Methodology

Phase 1: In Situ Neutralization & Imine Formation

  • Charge a clean, dry reaction vessel with Azetidin-3-ol HCl (1.0 equiv) and anhydrous DCM (or 1,2-Dichloroethane).

  • Add Triethylamine (1.0 equiv) and stir at room temperature for 15–30 minutes. This liberates the free amine.

  • Add N-Boc-4-piperidone (1.1 equiv) followed by Acetic Acid (1.5 equiv).

  • Critical Step: Stir the mixture for 30–60 minutes before adding the reducing agent.

    • Why? This "aging" period allows the equilibrium to shift toward the imine/iminium intermediate. Adding the reductant too early can lead to direct reduction of the ketone (impurity formation).

Phase 2: Reduction 5. Cool the mixture to 0°C (optional, but improves selectivity). 6. Add STAB (1.4 equiv) portion-wise over 10 minutes.

  • Observation: Mild gas evolution (hydrogen) may occur; ensure proper venting.
  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

Phase 3: Work-up & Isolation 8. Quench the reaction by adding saturated aqueous NaHCO₃ (sodium bicarbonate) until pH > 8. This neutralizes the acid and decomposes excess borohydride. 9. Extract the aqueous layer with DCM (3x). 10. Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. 11. Purification: The crude material is typically a viscous oil or semi-solid. Purification via flash column chromatography (MeOH/DCM gradient) yields the 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)azetidin-3-ol .

Phase 4: Deprotection (Optional/Downstream)

  • If the free piperidine is required immediately, treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the final target 1-(piperidin-4-yl)azetidin-3-ol .

Process Workflow Diagram

Workflow Step1 Step 1: Salt Neutralization (Azetidin-3-ol HCl + TEA in DCM) Step2 Step 2: Imine Equilibrium (+ N-Boc-4-piperidone + AcOH) Step1->Step2 Liberated Amine Step3 Step 3: Selective Reduction (+ STAB, 0°C to RT) Step2->Step3 Imine Intermediate Step4 Step 4: Quench & Extraction (Sat. NaHCO3 / DCM) Step3->Step4 Reduction Complete Result Intermediate Product: N-Boc-1-(piperidin-4-yl)azetidin-3-ol Step4->Result Purification

Figure 2: Operational workflow for the reductive amination process.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394724, 1-(Piperidin-4-yl)azetidin-3-ol. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
  • ChemRxiv (2016). A Single-Step Synthesis of Azetidine-3-amines. (Context on azetidine reactivity). Retrieved from [Link]

Sources

The Emergence of 1-(Piperidin-4-yl)azetidin-3-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional diversity and favorable physicochemical properties is perpetual. The 1-(piperidin-4-yl)azetidin-3-ol core represents a compelling, yet underexplored, scaffold that merges the conformational rigidity of the azetidine ring with the versatile substitution possibilities of the piperidine moiety. This combination presents a unique opportunity to orient chemical functionalities in vectors not readily accessible by more conventional ring systems. The embedded hydroxyl group on the azetidine ring provides a crucial hydrogen bonding feature, while the secondary amine of the piperidine allows for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide aims to provide a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) considerations for the discovery of novel 1-(piperidin-4-yl)azetidin-3-ol derivatives, tailored for researchers and professionals in drug development.

Strategic Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol Derivatives

The synthesis of this scaffold requires a modular and robust approach to allow for the exploration of a diverse chemical space. A common strategy involves the initial separate construction of the piperidine and azetidin-3-ol moieties, followed by their coupling.

Core Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol

The parent scaffold, 1-(piperidin-4-yl)azetidin-3-ol, serves as a crucial starting material for further derivatization. Its CAS number is 1147423-04-8.[1] A plausible and efficient synthetic route is outlined below. This protocol is designed as a self-validating system, with clear checkpoints for characterization.

Experimental Protocol: Synthesis of Boc-protected 1-(Piperidin-4-yl)azetidin-3-ol

  • Step 1: Synthesis of 1-Boc-4-oxopiperidine. Commercially available 4-piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base such as triethylamine in a suitable solvent like dichloromethane (DCM) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and excess reagents, followed by drying and concentration to yield 1-Boc-4-oxopiperidine.

  • Step 2: Reductive Amination with Azetidin-3-ol. 1-Boc-4-oxopiperidine is then subjected to reductive amination with azetidin-3-ol hydrochloride. The reaction is typically carried out in a protic solvent like methanol or ethanol, using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). The pH is maintained slightly acidic to facilitate iminium ion formation. Progress is monitored by TLC or LC-MS.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel to afford the Boc-protected 1-(piperidin-4-yl)azetidin-3-ol.

Characterization: The structure of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry to ensure purity and structural integrity before proceeding to derivatization.

Derivatization Strategies

With the core scaffold in hand, diversification can be achieved through reactions targeting the piperidine nitrogen.

Experimental Protocol: N-Acylation of the Piperidine Moiety

  • To a solution of Boc-protected 1-(piperidin-4-yl)azetidin-3-ol in an aprotic solvent such as DCM or N,N-dimethylformamide (DMF), add a base (e.g., triethylamine or diisopropylethylamine).

  • Slowly add the desired acylating agent (e.g., an acid chloride or a carboxylic acid in the presence of a coupling agent like HATU or EDC/HOBt) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • Purify the product by column chromatography or recrystallization.

  • Finally, remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the desired N-acyl derivative.

This modular approach allows for the rapid generation of a library of compounds with diverse functionalities on the piperidine nitrogen.

G 4-Piperidone 4-Piperidone 1-Boc-4-oxopiperidine 1-Boc-4-oxopiperidine 4-Piperidone->1-Boc-4-oxopiperidine (Boc)2O, Base Boc-protected Core Boc-protected Core 1-Boc-4-oxopiperidine->Boc-protected Core Azetidin-3-ol, NaBH3CN N-Acyl Derivative N-Acyl Derivative Boc-protected Core->N-Acyl Derivative RCOCl, Base Final Product Final Product N-Acyl Derivative->Final Product TFA or HCl

Caption: General synthetic scheme for 1-(piperidin-4-yl)azetidin-3-ol derivatives.

Biological Evaluation: Uncovering Pharmacological Potential

The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a versatile starting point for developing inhibitors for a range of biological targets, particularly kinases and G-protein coupled receptors (GPCRs), where the piperidine moiety can be functionalized to interact with specific binding pockets. A tiered screening approach is recommended to efficiently identify promising lead compounds.

Primary Screening: Kinase Inhibition Assays

Given that many piperidine-containing compounds have been identified as kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point.[2][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against AKT)

  • Prepare a stock solution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Secondary Screening: Cellular Assays

Compounds showing promising activity in primary biochemical assays should be advanced to cell-based assays to assess their efficacy in a more physiologically relevant context.

Experimental Protocol: Cellular Proliferation Assay (e.g., in PC-3 prostate cancer cells)

  • Seed PC-3 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for 72 hours.

  • Add a viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the number of viable cells.

  • Calculate the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1-(piperidin-4-yl)azetidin-3-ol scaffold allows for the elucidation of the structure-activity relationship, guiding the optimization of lead compounds. The key areas for modification are the piperidine nitrogen and the azetidine hydroxyl group.

Impact of Piperidine N-Substitution

The substituent on the piperidine nitrogen is a critical determinant of biological activity and selectivity. By introducing a variety of functional groups, one can probe the steric and electronic requirements of the target's binding site.

Compound ID Piperidine N-Substituent (R) Kinase IC50 (nM) Cellular GI50 (µM)
1a -H>10,000>50
1b -C(O)CH35,20025.3
1c -C(O)Ph8508.1
1d -C(O)-(4-chlorophenyl)1201.2
1e -SO2Ph2,30015.7

Table 1: Hypothetical SAR data for N-substituted 1-(piperidin-4-yl)azetidin-3-ol derivatives against a target kinase.

From the hypothetical data in Table 1, a clear trend emerges where an N-acyl group is preferred over a free amine or a sulfonyl group. Furthermore, the addition of an electron-withdrawing group to the phenyl ring of the benzoyl substituent significantly enhances potency, suggesting a potential interaction with a specific sub-pocket of the kinase active site.

G cluster_0 SAR of Piperidine N-Substitution Potency Potency N-Acyl (Aromatic) N-Acyl (Aromatic) N-Acyl (Aromatic)->Potency N-Acyl (Alkyl) N-Acyl (Alkyl) N-Acyl (Alkyl)->Potency N-Sulfonyl N-Sulfonyl N-Sulfonyl->Potency N-H N-H N-H->Potency

Caption: Impact of piperidine N-substituent on biological activity.

Role of the Azetidine-3-ol Moiety

The 3-hydroxyl group of the azetidine ring is a key pharmacophoric feature, likely involved in hydrogen bonding interactions with the target protein. Modification or removal of this group can provide valuable insights into its importance.

Compound ID Azetidine Modification Kinase IC50 (nM)
1d -OH (racemic)120
2a -OH (R-enantiomer)85
2b -OH (S-enantiomer)1,500
2c -OCH32,800
2d -H>10,000

Table 2: Hypothetical SAR data for modifications of the azetidin-3-ol moiety.

The hypothetical data in Table 2 underscores the critical role of the hydroxyl group and its stereochemistry. The R-enantiomer is significantly more potent, indicating a specific chiral recognition at the binding site. Masking the hydroxyl as a methyl ether or removing it altogether leads to a dramatic loss of activity, confirming its essential role as a hydrogen bond donor.

Conclusion and Future Directions

The 1-(piperidin-4-yl)azetidin-3-ol scaffold represents a promising starting point for the development of novel therapeutics. Its modular synthesis allows for the rapid exploration of chemical space, and the distinct functionalities of the piperidine and azetidin-3-ol rings provide multiple handles for optimizing potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring a wider range of substituents on the piperidine nitrogen, including heterocyclic and aliphatic groups, to further probe the SAR. Additionally, the synthesis of enantiomerically pure derivatives is crucial for maximizing potency and understanding the specific interactions with biological targets. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective drug candidates based on this versatile scaffold.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Institutes of Health. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

  • 1-(Piperidin-4-yl)azetidin-3-ol. Pharmaffiliates. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Institutes of Health. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. PubMed. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]

  • The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. PubMed. [Link]

Sources

Methodological & Application

Application Note: Chemoselective N-Functionalization of 1-(Piperidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the N-functionalization of 1-(Piperidin-4-yl)azetidin-3-ol . It is designed for medicinal chemists and process development scientists requiring robust, chemoselective protocols for library generation and lead optimization.

Executive Summary & Structural Logic

The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a high-value pharmacophore often utilized in GPCR and kinase inhibitor programs (e.g., AKT inhibitors, NLRP3 modulators) due to its ability to project hydrogen bond donors/acceptors in a defined vector while maintaining favorable physicochemical properties (Fsp³ character).

The Synthetic Challenge: The molecule presents a chemoselectivity challenge:

  • Target Nucleophile: The secondary amine of the piperidine ring (

    
    ).
    
  • Competing Nucleophile: The secondary hydroxyl group on the azetidine ring (

    
    ).
    
  • Steric Bulk: The tertiary azetidine nitrogen (

    
    ) is sterically hindered and generally non-reactive under standard electrophilic trapping conditions.
    

Strategic Directive: To achieve high-yield N-functionalization without protecting the hydroxyl group, protocols must exploit the nucleophilicity differential between the amine and the alcohol. The amine is significantly more nucleophilic (


) than the alcohol (

).
Decision Matrix: Reaction Pathway Selection

The following decision tree outlines the optimal synthetic route based on the desired electrophile.

ReactionStrategy Start Target: N-Functionalized 1-(Piperidin-4-yl)azetidin-3-ol Electrophile Select Electrophile Type Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Acid Carboxylic Acid Electrophile->Acid Halide Aryl/Heteroaryl Halide Electrophile->Halide Sulfonyl Sulfonyl Chloride Electrophile->Sulfonyl RedAm Protocol A: Reductive Amination (High Selectivity) Aldehyde->RedAm NaBH(OAc)3, DCM/MeOH Amide Protocol B: HATU Coupling (Avoid Acid Chlorides) Acid->Amide HATU, DIPEA, DMF SnAr Protocol C: SnAr / Buchwald (Base Dependent) Halide->SnAr DIPEA, DMSO, Heat Sulfon Protocol D: Sulfonylation (Risk of O-reaction) Sulfonyl->Sulfon TEA, DCM, 0°C

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the electrophile class.

Technical Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Alkylation of the piperidine nitrogen with aldehydes or ketones. Mechanism: Formation of an iminium ion intermediate followed by selective reduction. Selectivity: High .[1] Borohydride reagents reduce iminiums faster than carbonyls and do not react with alcohols.

Materials:

  • Substrate: 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride (1.0 equiv)

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv, to neutralize HCl salt)

  • Solvent: DCM:MeOH (4:1 v/v) or DCE.

Step-by-Step Methodology:

  • Free Basing (In situ): In a reaction vial, suspend the amine salt in DCM/MeOH (4:1). Add DIPEA and stir for 5 minutes until the solution clarifies.

    • Why: The salt form is insoluble in pure DCM. MeOH aids solubility but can retard reaction rates if used in excess; 4:1 is optimal.

  • Imine Formation: Add the aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If using a ketone, add catalytic acetic acid (1-2 drops) and extend stirring to 2 hours to drive imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM/Isopropanol (3:1) (the product is polar).

  • Purification: The crude is often clean enough. If necessary, use SCX-2 solid-phase extraction (catch-and-release) to remove non-basic impurities.

Protocol B: Amide Coupling (Peptidomimetic Synthesis)

Objective: Acylation of the piperidine nitrogen. Risk: O-acylation is a competitive side reaction if highly reactive acid chlorides are used. Solution: Use HATU/EDC activation which forms less reactive active esters, favoring amine attack.

Materials:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in DMF. Add HATU and DIPEA (1 equiv). Stir for 5 minutes (solution turns yellow).

  • Addition: Add the 1-(Piperidin-4-yl)azetidin-3-ol (free base or salt + 2 equiv DIPEA).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Self-Validation: Check LCMS for M+H. If M+(Acid Mass) + (Acid Mass) is observed, you have bis-acylation (N,O-diacyl).

    • Remediation: If O-acylation occurs, treat the crude mixture with LiOH (2 equiv) in THF/Water (1:1) for 30 mins. The ester will hydrolyze; the amide will remain intact.

Protocol C: Nucleophilic Aromatic Substitution (SnAr)

Objective: Installation of heteroaryl groups (e.g., Pyridines, Pyrimidines). Pre-requisite: The aryl halide must be electron-deficient (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene).

Materials:

  • Aryl Halide (1.0 – 1.2 equiv)

  • Base: DIPEA or K₂CO₃ (3.0 equiv)

  • Solvent: DMSO or NMP (High boiling, polar aprotic)

Step-by-Step Methodology:

  • Setup: Dissolve the amine and aryl halide in DMSO (0.2 M concentration). Add base.[2][3][4]

  • Heating: Heat to 80–100°C.

    • Note: The azetidin-3-ol ring is strained but thermally stable up to ~120°C in basic media. Avoid temperatures >140°C to prevent ring degradation.

  • Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.

    • Solubility Tip: Due to the hydroxyl group, the product may remain in the aqueous phase. Saturate the aqueous layer with NaCl (salting out) before extraction.

Analytical & Purification Guide

Interpretation of Data (Self-Validation)

Validating the structure requires confirming regioselectivity (N- vs O-substitution).

FeatureN-Functionalized (Desired)O-Functionalized (Undesired)
LCMS Single peak, Mass = M+RSingle peak, Mass = M+R (Isobaric)
¹H NMR (Piperidine)

-protons shift upfield/downfield depending on R.

-protons remain similar to starting material.
¹H NMR (Azetidine) CH-OH proton (~4.5 ppm) integrates to 1H.CH-OR proton shifts downfield (+0.5-1.0 ppm).
IR Spectroscopy Strong OH stretch (~3300 cm⁻¹) present.OH stretch absent or diminished.
Purification Strategy: SCX-2 Cartridge

Because the product contains a basic nitrogen (azetidine) and a polar hydroxyl, standard silica chromatography often leads to streakiness and yield loss.

  • Load: Dissolve crude in MeOH. Load onto an SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, unreacted acids/aldehydes).

  • Elute: Flush with 2M NH₃ in MeOH. The ammonia displaces the product.

  • Concentrate: Evaporate the ammoniacal methanol to yield the free base.

References

  • Vertex Pharmaceuticals. "Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant." NIH PubMed. Available at: [Link] (Contextual grounding on piperidine-azetidine scaffolds in kinase inhibitors).

  • University of Turin. "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, 2021.[5] Available at: [Link] (Demonstrates reductive amination on 4-substituted piperidines).

  • Lead Sciences. "1-(Piperidin-4-yl)azetidin-3-ol hydrochloride Product Data." Available at: [Link] (Physical properties and salt form confirmation).

  • Coldham, I. et al. "Approaches to α-functionalization of piperidines." ResearchGate.[6] Available at: [Link] (General reactivity of piperidine nitrogen).

Sources

The Strategic Application of 1-(Piperidin-4-yl)azetidin-3-ol in PROTAC Design: A Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that rely on stoichiometric occupancy of a target protein's active site, PROTACs act as catalytic agents of protein degradation.[1] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a linker that covalently connects these two moieties.[3]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[3] The judicious selection of a linker can profoundly impact the potency and selectivity of the resulting degrader.[4] In recent years, the focus in linker design has shifted from simple polyethylene glycol (PEG) and alkyl chains towards more sophisticated, rigid structures that can confer advantageous properties.[5] Saturated heterocycles, such as piperidine and piperazine, are increasingly incorporated into linkers to enhance metabolic stability and solubility.[6]

This application note provides a detailed guide for researchers on the strategic use of the novel linker, 1-(piperidin-4-yl)azetidin-3-ol, in the development of potent and selective PROTACs. We will delve into the rationale for its use, provide detailed synthetic protocols, and outline robust methods for the biological evaluation of the resulting PROTACs.

The Unique Advantages of the 1-(Piperidin-4-yl)azetidin-3-ol Linker

The 1-(piperidin-4-yl)azetidin-3-ol linker offers a unique combination of structural features that make it an attractive choice for PROTAC design:

  • Inherent Rigidity: The fused piperidine and azetidine rings introduce a degree of conformational constraint, which can reduce the entropic penalty upon formation of the ternary complex and potentially improve binding affinity and selectivity.

  • Improved Physicochemical Properties: The presence of the polar hydroxyl group and the secondary amine can enhance the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC development due to their high molecular weight.[6]

  • Metabolic Stability: The saturated heterocyclic core is generally less susceptible to metabolic degradation compared to linear alkyl or ether-based linkers, potentially leading to improved pharmacokinetic profiles.

  • Versatile Synthetic Handles: The secondary amine on the piperidine ring and the hydroxyl group on the azetidine ring provide two distinct points for chemical modification, allowing for flexible and modular PROTAC synthesis.

A structurally related linker, Piperidine-azetidine-Br, has been successfully employed in the synthesis of the potent SRC-3 PROTAC degrader, BY13, for overcoming endocrine resistance in breast cancer, highlighting the potential of this scaffold in developing clinically relevant molecules.[7]

PROTAC Synthesis Employing the 1-(Piperidin-4-yl)azetidin-3-ol Linker: A Step-by-Step Protocol

This section outlines a representative synthetic strategy for constructing a PROTAC using 1-(piperidin-4-yl)azetidin-3-ol. The protocol is divided into two main stages: functionalization of the linker and subsequent conjugation to the warhead and E3 ligase ligand. For this example, we will consider the synthesis of a hypothetical PROTAC targeting the KRAS G12D mutant, a high-priority oncology target, and utilizing a Von Hippel-Lindau (VHL) E3 ligase ligand.

Part 1: Synthesis of an Amine-Functionalized Warhead

The initial step involves preparing a warhead with a suitable functional group for conjugation to the linker. Here, we will create a derivative of a known KRAS G12D inhibitor with a terminal amine.

Protocol 1: Synthesis of an Amine-Functionalized KRAS G12D Inhibitor

  • Step 1: Starting Material: Begin with a previously synthesized KRAS G12D inhibitor containing a carboxylic acid moiety.

  • Step 2: Amide Coupling with a Boc-Protected Diamine:

    • Dissolve the KRAS G12D inhibitor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N-(tert-Butoxycarbonyl)-1,2-diaminoethane (1.2 eq), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected amine-functionalized inhibitor.

  • Step 3: Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM (3x) to remove residual TFA.

    • The resulting amine-functionalized KRAS G12D inhibitor (as a TFA salt) is typically used in the next step without further purification.

Part 2: Functionalization of the Linker and PROTAC Assembly

This stage involves activating the 1-(piperidin-4-yl)azetidin-3-ol linker and sequentially coupling it to the E3 ligase ligand and the warhead.

Protocol 2: PROTAC Synthesis via Sequential Amide Coupling

  • Step 1: Activation of the VHL Ligand:

    • Start with a commercially available VHL ligand containing a carboxylic acid handle.

    • Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to form the activated ester.

  • Step 2: Coupling of the VHL Ligand to the Linker:

    • To the activated VHL ligand solution, add a solution of 1-(piperidin-4-yl)azetidin-3-ol (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup as described in Protocol 1, Step 2.

    • Purify the product by flash column chromatography to yield the VHL-linker intermediate.

  • Step 3: Activation of the Linker's Hydroxyl Group:

    • Dissolve the VHL-linker intermediate (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add triethylamine (3.0 eq) followed by methanesulfonyl chloride (1.5 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Monitor the formation of the mesylate intermediate by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Step 4: Final PROTAC Assembly:

    • Dissolve the amine-functionalized KRAS G12D inhibitor (from Protocol 1, Step 3) (1.5 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to neutralize the TFA salt.

    • Add the crude mesylated VHL-linker intermediate to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup.

    • Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Step 5: Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_warhead Warhead Synthesis cluster_linker_protac Linker Functionalization & PROTAC Assembly Warhead_COOH KRAS G12D Inhibitor (COOH) Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Warhead_COOH->Amide_Coupling Boc_Diamine Boc-NH-(CH2)2-NH2 Boc_Diamine->Amide_Coupling Boc_Warhead Boc-Protected Amine-Warhead Amide_Coupling->Boc_Warhead Deprotection Boc Deprotection (TFA, DCM) Boc_Warhead->Deprotection Amine_Warhead Amine-Functionalized Warhead Deprotection->Amine_Warhead Final_Coupling Nucleophilic Substitution (DIPEA, DMF) Amine_Warhead->Final_Coupling VHL_COOH VHL Ligand (COOH) VHL_Linker_Coupling Amide Coupling (HATU, DIPEA, DMF) VHL_COOH->VHL_Linker_Coupling Linker 1-(Piperidin-4-yl)azetidin-3-ol Linker->VHL_Linker_Coupling VHL_Linker VHL-Linker Intermediate VHL_Linker_Coupling->VHL_Linker Mesylation Mesylation (MsCl, Et3N, DCM) VHL_Linker->Mesylation Activated_VHL_Linker Mesylated VHL-Linker Mesylation->Activated_VHL_Linker Activated_VHL_Linker->Final_Coupling Purification RP-HPLC Purification Final_Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Synthetic workflow for a KRAS G12D PROTAC using the 1-(piperidin-4-yl)azetidin-3-ol linker.

Biological Evaluation of the Assembled PROTAC

Once the PROTAC has been synthesized and characterized, its biological activity must be thoroughly evaluated. The primary assays focus on demonstrating target protein degradation and assessing the downstream cellular consequences.

Protocol 3: Western Blotting to Quantify Protein Degradation

Western blotting is the gold standard for directly visualizing and quantifying the degradation of the target protein.[8]

  • Step 1: Cell Culture and Treatment:

    • Culture a relevant cancer cell line expressing the target protein (e.g., a KRAS G12D mutant cell line) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Step 2: Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Step 3: Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading.

  • Step 4: SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Step 5: Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-KRAS G12D) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Step 6: Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Parameter Description
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.
Dmax The maximum percentage of target protein degradation achieved.
Protocol 4: Cell Viability Assay to Assess Antiproliferative Effects

Degradation of an oncogenic driver protein like KRAS G12D is expected to inhibit cancer cell proliferation. This can be assessed using a cell viability assay.

  • Step 1: Cell Seeding and Treatment:

    • Seed the target cancer cell line in 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

  • Step 2: Viability Measurement:

    • Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity.[9]

    • Add the reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Step 3: Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control cells.

    • Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Parameter Description
IC50 The concentration of the PROTAC that inhibits cell viability by 50%.

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (e.g., KRAS G12D) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC recycled PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI facilitates ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degradation Degraded Protein (Peptides) Proteasome->Degradation degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

The 1-(piperidin-4-yl)azetidin-3-ol linker represents a valuable addition to the PROTAC design toolbox. Its inherent rigidity, potential for improved physicochemical properties, and versatile synthetic handles make it a compelling choice for developing next-generation protein degraders. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of PROTACs incorporating this novel linker. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a cornerstone of developing potent, selective, and clinically successful therapeutic agents.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Liang, J., Wang, D., Wu, Y., Shi, J., Xie, B., Xiao, R., ... & Zhou, H. B. (2025). Intercepting the Downstream of the Estrogen Receptor Signaling Pathway: Discovery of a Potent and Efficient SRC-3 PROTAC Degrader for Overcoming Endocrine Resistance Breast Cancer. Journal of Medicinal Chemistry, 68(11), 11516-11542.
  • Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008).
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Troup, R. I., Troup, M. I., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • An, S., Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
  • Gabizon, R., Shraga, A., & Klein, S. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Zhang, X., Crowley, V. M., Wucherpfennig, T. G., Dix, M. M., & Cravatt, B. F. (2019). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science, 5(8), 1419-1426.
  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: Recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555-1564.
  • Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111-119.
  • Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a novel mechanism. Science, 351(6273), 604-608.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
  • Maniaci, C., Hughes, S. J., Testa, A., Chen, W., Lamont, D. J., Rocha, S., & Ciulli, A. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.
  • Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
  • Fisher, S. L., & Phillips, A. J. (2018). The art of the PROTAC: A medicinal chemist's guide to targeted protein degradation. Journal of Medicinal Chemistry, 61(10), 4235-4252.
  • Sun, X., Wang, J., & Rao, Y. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 1-4.
  • Lu, J., Qian, Y., Altieri, M., Dong, H., Wang, J., Raina, K., ... & Crews, C. M. (2015). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chemistry & Biology, 22(6), 755-763.
  • Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT.

Sources

Use of 1-(Piperidin-4-yl)azetidin-3-ol in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8) in Fragment-Based Drug Design (FBDD).[1] It is structured to provide actionable protocols for screening, chemical elaboration, and lead optimization.

Introduction: The Geometric Advantage

In the evolution of Fragment-Based Drug Design (FBDD), the industry has shifted from flat, aromatic-heavy fragments to three-dimensional, sp³-rich scaffolds. 1-(Piperidin-4-yl)azetidin-3-ol represents a premier "linker-scaffold" hybrid.[1]

It combines the privileged piperidine ring—ubiquitous in GPCR and kinase ligands—with the constrained, polar azetidine-3-ol moiety. This specific connectivity (N-azetidinyl attached to C4-piperidinyl) creates a rigidified vector that projects the hydroxyl group into specific sub-pockets while maintaining high aqueous solubility, a critical parameter for high-concentration fragment screening (NMR/SPR).

Key Physicochemical Profile
PropertyValueSignificance in FBDD
Molecular Weight 156.23 DaIdeal for "Fragment Growing" (Rule of 3 compliant).[1]
ClogP ~ -0.5 to 0.2Highly hydrophilic; low risk of non-specific hydrophobic binding.
TPSA ~ 43 ŲGood permeability potential; polar handles for H-bonding.[1]
Fsp³ 1.0 (8/8 carbons)Complete saturation; maximizes 3D shape complexity.
Vectors 2 DistinctN-Piperidine (Solvent/Linker) & 3-OH Azetidine (Specific Interaction).[1]

Application Protocol: Fragment Screening & Hit Validation

Due to its high solubility and lack of aromatic protons, this fragment is uniquely suited for ligand-observed NMR screening (e.g., STD-NMR, CPMG).

Protocol A: Ligand-Observed NMR Screening

Objective: Detect binding of 1-(Piperidin-4-yl)azetidin-3-ol to a target protein.

  • Sample Preparation:

    • Fragment Stock: Dissolve 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride in d6-DMSO to 100 mM.

    • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D2O. Note: Avoid Tris/HEPES if exploring amine-reactive covalent mechanisms, though not applicable here.

    • Mixture: Dilute fragment to 0.5 – 1.0 mM. Add protein to a final concentration of 10–20 µM (Protein:Ligand ratio ~1:50).

  • Data Acquisition (STD-NMR):

    • Pulse Sequence: Standard Saturation Transfer Difference (STD) sequence.

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).[1]

    • Off-Resonance Irradiation: 30 ppm.

    • Temperature: 298 K.

  • Analysis:

    • Monitor the piperidine ring protons (multiplets at 1.5–3.0 ppm) and the azetidine protons (multiplets at 3.0–4.5 ppm).

    • Validation: A positive STD signal indicates transient binding. The relative intensity of the azetidine vs. piperidine signals can map the binding orientation (epitope mapping).

Application Protocol: Synthetic Elaboration (Fragment Growing)

Once a hit is validated, the fragment must be "grown" to increase affinity. This scaffold offers two orthogonal vectors.

Vector Map & Logic[1]
  • Vector 1 (Piperidine NH): Ideal for amide coupling, reductive amination, or SNAr to reach solvent-exposed regions or hydrophobic channels.

  • Vector 2 (Azetidine 3-OH): Ideal for probing hydrogen bond acceptors/donors in the deep pocket.[1] Can be converted to a fluoride, ketone, or ether.

Workflow Diagram: Synthetic Elaboration

FragmentElaboration Frag 1-(Piperidin-4-yl) azetidin-3-ol (Core Scaffold) V1 Vector 1: Piperidine NH Frag->V1 V2 Vector 2: Azetidine 3-OH Frag->V2 Amide Amide Coupling (R-COOH + HATU) V1->Amide SnAr S_NAr (Ar-F/Cl) V1->SnAr RedAm Reductive Amination (R-CHO + NaBH(OAc)3) V1->RedAm Ether Etherification (NaH + R-X) V2->Ether Fluoro Fluorination (DAST/Deoxo-Fluor) V2->Fluoro Oxidation Oxidation to Ketone (Dess-Martin) V2->Oxidation Spiro Spirocyclization (via Ketone) Oxidation->Spiro Advanced

Figure 1: Divergent synthetic pathways for elaborating the 1-(Piperidin-4-yl)azetidin-3-ol scaffold.

Protocol B: Modular Synthesis of the Core Scaffold

While commercially available, in-house synthesis allows for rapid analog generation (e.g., 3-fluoro or 3-methoxy variants).

Reaction: Reductive Amination of N-Boc-4-piperidone with 3-Hydroxyazetidine HCl.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)[1]

  • Azetidin-3-ol hydrochloride (1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, suspend Azetidin-3-ol HCl (1.2 equiv) in DCE (0.2 M). Add N-Boc-4-piperidone (1.0 equiv) and Acetic Acid (1.0 equiv).[1] Stir at room temperature for 30 minutes to allow imine formation equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Causality: STAB is preferred over NaBH4 because it is less aggressive and will not reduce the ketone before imine formation, preventing the formation of the piperidol byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: The crude material is often clean enough, but can be purified via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate .[1]

  • Deprotection (Optional): To obtain the free amine for screening, treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour, followed by concentration.

Case Study Logic: Why this Fragment?

Scenario: A project targeting a Kinase with a solvent-exposed aspartate residue near the hinge region.[1]

  • Problem: Previous hits (biphenyls) are too lipophilic (LogP > 4) and lack specific interactions in the solvent channel.

  • Solution: The 1-(Piperidin-4-yl)azetidin-3-ol fragment is introduced.[4][5]

    • The Piperidine nitrogen is arylated (SNAr) to attach to the hinge-binding motif.

    • The Azetidine ring projects outward. The rigid sp³ geometry prevents the "floppiness" of a linear alkyl chain, reducing the entropic penalty of binding.

    • The 3-OH group is positioned to form a specific H-bond with the solvent-exposed Aspartate or backbone carbonyls, improving potency and solubility simultaneously.[1]

References

  • Fragment-Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals.[1][6]Link (General FBDD principles and linker chemistry).

  • Azetidines in Medicinal Chemistry. National Institutes of Health (PubMed).Link (Review of azetidine properties and stability).

  • The Azetidine Scaffold in Modern Drug Discovery. BenchChem Application Notes.Link (Synthetic utility of azetidines).

  • Piperidine-containing drugs and analogs. RSC Medicinal Chemistry.Link (Piperidine as a privileged scaffold).

  • 1-(Piperidin-4-yl)azetidin-3-ol Product Data. Pharmaffiliates / BLD Pharm.[1][5]Link (Chemical structure and commercial availability).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(Piperidin-4-yl)azetidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reductive Amination Conditions Ticket ID: CHEM-SUP-8821 Support Agent: Senior Application Scientist

Executive Summary

The synthesis of 1-(piperidin-4-yl)azetidin-3-ol (typically via the coupling of tert-butyl 4-oxo-1-piperidinecarboxylate and 3-hydroxyazetidine) presents a unique set of challenges due to the high polarity of the product and the strain energy of the azetidine ring. This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic hurdles encountered in this reaction.

Our recommended route utilizes Sodium Triacetoxyborohydride (STAB) . Unlike stronger reducing agents, STAB allows for "Direct Reductive Amination" but requires precise pH control to drive the equilibrium from ketone to iminium ion without degrading the strained azetidine cycle.

Module 1: Reaction Design & Stoichiometry

Q: Which reducing agent should I use? My reaction with shows mainly alcohol side products.

A: You must switch to Sodium Triacetoxyborohydride (STAB) . Using Sodium Borohydride (


) is a common error. 

is too aggressive; it reduces the ketone (1-Boc-4-piperidone) to the corresponding alcohol (1-Boc-4-hydroxypiperidine) faster than the imine can form.
  • The Fix: Use STAB (

    
    ).[1] It is sterically crowded and electron-deficient, making it less nucleophilic. It reduces the protonated iminium ion selectively over the neutral ketone [1].
    
  • The Exception: If you must use

    
    , you cannot run a "one-pot" reaction. You must pre-form the imine (often requiring a dehydrating agent like 
    
    
    
    or molecular sieves) for 12–24 hours before adding the borohydride.
Q: My azetidine starting material is an HCl salt. How do I handle the stoichiometry?

A: The "Free Base" trap is the most common cause of stalled reactions. 3-Hydroxyazetidine is unstable as a free base and is sold as the HCl salt. You cannot simply dump it into the reaction.

Protocol Adjustment:

  • Do NOT pre-extract the free base in an aqueous workup (you will lose it to the water layer).

  • In-situ Neutralization: Add the HCl salt to the reaction vessel. Add exactly 1.0 equivalent of Triethylamine (

    
    ) or DIPEA to release the free amine.
    
  • Acid Catalyst: Immediately add 1.5–2.0 equivalents of Acetic Acid (AcOH) .

    • Why? The reaction proceeds via an Iminium Ion . The amine must be free to attack the ketone, but the resulting hemiaminal must be protonated to lose water and form the iminium species. The AcOH provides this proton source without re-salting the amine into inactivity [2].[2]

Module 2: Optimization & Troubleshooting

Q: The reaction is stuck at 60% conversion after 24 hours. Should I heat it?

A: NO. Heating azetidines in the presence of nucleophiles or acids risks ring-opening polymerization.

Troubleshooting Steps:

  • Check Moisture: STAB hydrolyzes in wet solvents. Ensure your DCE (1,2-Dichloroethane) or DCM is anhydrous.

  • The "Pre-Stir" Trick: Ketones are sterically more hindered than aldehydes.

    • Mix Amine + Ketone + AcOH + Solvent.

    • Stir for 30–60 minutes before adding STAB. This allows the imine/enamine equilibrium to establish.

  • Solvent Switch: If using THF, switch to 1,2-Dichloroethane (DCE) . The slightly higher polarity and dielectric constant of DCE stabilize the transition state of the hydride transfer better than THF [3].

Data Table: Solvent & Reagent Effects
ParameterRecommendationTechnical Rationale
Solvent DCE (Preferred) or DCMDCE promotes faster imine formation than THF. Avoid MeOH (reacts with STAB).
Acid Catalyst Acetic Acid (AcOH) Essential. 1.0–2.0 equiv. Accelerates iminium formation.
Reducing Agent STAB

. Selective for imines. Avoids direct ketone reduction.
Temperature 0°C to 20°C Keep cool to prevent azetidine ring opening.
Time 16–24 Hours Ketone reductive aminations are kinetically slow.

Module 3: Visualization of Reaction Pathway

The following diagram illustrates the critical "forks in the road" where the reaction succeeds or fails based on pH and reagent choice.

ReductiveAmination Start Reactants: 1-Boc-4-piperidone + 3-Hydroxyazetidine HCl Step1 Free Base Step: Add 1.0 eq DIPEA Start->Step1 NaBH4 Add NaBH4 (Aggressive Reduction) Start->NaBH4 Direct Attack on Ketone Imine Intermediate: Iminium Ion Step1->Imine AcOH Catalyst (Critical) STAB Add STAB + AcOH (Selective Reduction) Imine->STAB Side2 Impurity B: Ring Opening Imine->Side2 High Heat (>40°C) or Strong Acid Product Target Product: 1-(Piperidin-4-yl)azetidin-3-ol STAB->Product Hydride Transfer Side1 Impurity A: Alcohol (Direct Reduction) NaBH4->Side1

Caption: Pathway analysis showing the necessity of STAB and AcOH for selective iminium reduction versus the side-reactions caused by aggressive reagents or thermal stress.

Module 4: Isolation (The "Amphoteric Nightmare")

Q: I cannot extract the product. It stays in the aqueous layer.

A: This is the most common failure point. The product contains a secondary amine (masked by Boc, but the azetidine nitrogen is tertiary) and a free hydroxyl group. It is highly polar.

Standard Extraction (DCM/Water) will fail.

Recommended Protocol ("Salting Out" or "Polar Wash"):

  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • The Solvent Cocktail: Do NOT use pure DCM. Use a mixture of CHCl3 : Isopropanol (3:1) .

    • This mixture is significantly more polar than DCM and can pull polar amines out of the aqueous phase.

  • Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength, forcing the organic product into the organic layer (Salting Out effect).

  • Alternative (Resin Workup):

    • If the scale is small (<1g), skip the aqueous workup.

    • Scavenge the Boron salts using a polymer-supported diol resin or simply load the crude reaction mixture (after solvent swap to MeOH) onto an SCX-2 (Strong Cation Exchange) column.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with

      
       in MeOH. This yields the pure free base.
      

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

Sources

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-(Piperidin-4-yl)azetidin-3-ol (typically via reductive amination) has yielded a complex mixture or low recovery.

This scaffold—coupling a 4-substituted piperidine to the nitrogen of an azetidin-3-ol—is a "privileged structure" in modern medicinal chemistry (e.g., JAK inhibitors, GPCR ligands).[1] However, the combination of a reducible ketone and a strained azetidine ring creates a specific set of competing pathways.

This guide moves beyond generic advice, focusing on the mechanistic causality of failure modes specific to this reaction system.

Module 1: The Primary Failure Mode (Direct Reduction)

The Issue:

"I see a large impurity peak (10–30%) with a mass of M+1 relative to the starting ketone, but no coupling product."

Technical Diagnosis: In the reductive amination between N-Boc-4-piperidone and azetidin-3-ol , the formation of the iminium intermediate is reversible and often slow due to the steric bulk of the secondary amine (azetidine). If the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB) is added too quickly or if the pH is too low, the hydride attacks the unreacted ketone instead of the iminium ion.

The Side Product: N-Boc-4-hydroxypiperidine (Direct reduction of the starting material).

Troubleshooting Protocol 1.0: Optimization of Imine Formation
ParameterStandard ProtocolOptimized Protocol (High Efficiency)Reason
Reagent Order Mix Amine + Ketone + Hydride simultaneously.Stepwise: Mix Amine + Ketone + Acid (cat.) for 1–2h before adding Hydride.Allows the iminium equilibrium to shift toward the intermediate before reduction begins.
pH Control Uncontrolled (often acidic due to Azetidine·HCl salt).[2][]Buffered: Neutralize Azetidine·HCl with Et3N first; add AcOH to pH 5–6.Highly acidic conditions protonate the amine, preventing nucleophilic attack on the ketone.
Drying Agent None.Add MgSO4 or Molecular Sieves (4Å) during imine formation.Removes water, driving the equilibrium toward the imine (Le Chatelier's principle).

Module 2: Azetidine Ring Integrity (Ring-Opening)

The Issue:

"My product mass is correct, but the NMR is messy, or I see a 'plus-18' or 'plus-36' mass adduct in LCMS."

Technical Diagnosis: Azetidines possess significant ring strain (~26 kcal/mol). Under acidic conditions or high temperatures, the ring is susceptible to nucleophilic attack (acid-catalyzed ring opening). If you use Azetidin-3-ol hydrochloride without proper neutralization, or if you use strong acids during workup, the ring will open.

The Side Product: Linear alkyl amino-alcohols (e.g., 1-(3-amino-2-hydroxypropyl)... derivatives).

Visualizing the Competing Pathways

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes:

ReactionPathways Ketone N-Boc-4-piperidone Imine Iminium Intermediate Ketone->Imine + Amine (Slow Step) DirectRed Impurity A: 4-Hydroxypiperidine (Direct Ketone Reduction) Ketone->DirectRed + Hydride (If Imine formation is slow) Amine Azetidin-3-ol Amine->Imine Product Target: 1-(Piperidin-4-yl)azetidin-3-ol Imine->Product + Hydride (Fast) RingOpen Impurity B: Linear Amino-Alcohol (Acid-Cat. Ring Opening) Product->RingOpen Strong Acid / Heat (Post-reaction)

Caption: Figure 1. Kinetic competition in reductive amination. Red dashed lines indicate irreversible side reactions.

Module 3: Deprotection Risks (Post-Synthesis)

The Issue:

"I isolated the N-Boc intermediate pure, but after TFA deprotection, the material degraded."

Technical Diagnosis: Trifluoroacetic acid (TFA) is the standard reagent for Boc removal, but it is risky for azetidines. The protonated azetidine nitrogen acts as a leaving group if there is any nucleophile present (even trace water), leading to ring hydrolysis or polymerization.

Solution: Switch to HCl in Dioxane or HCl in Methanol at 0°C . The chloride ion is a poorer nucleophile than water in this context, and the lower temperature preserves the ring. Alternatively, use TMSOTf/2,6-lutidine for anhydrous Boc removal if the substrate is extremely sensitive.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my conversion stuck at 60%?

A: This is likely an equilibrium issue. Reductive amination with secondary amines (like azetidine) is sterically hindered.

  • Fix: Use 1.2 to 1.5 equivalents of the ketone (N-Boc-4-piperidone). It is easier to chromatograph the excess ketone away from the polar amine product than vice versa.

Q2: Can I use Sodium Cyanoborohydride (NaBH3CN) instead of Triacetoxyborohydride (STAB)?

A: Yes, but STAB is preferred.

  • Reasoning: STAB is milder and less toxic. More importantly, STAB works best in slightly acidic media (AcOH), which catalyzes the imine formation without reducing the ketone as aggressively as NaBH3CN can at lower pH [1].

Q3: My product is water-soluble and I'm losing it during extraction.

A: 1-(Piperidin-4-yl)azetidin-3-ol is highly polar due to the hydroxyl group and the tertiary amine.

  • Fix: Do not use a standard water/ethyl acetate wash.

    • Quench with saturated NaHCO3.[4]

    • Extract with DCM:IPA (3:1) or Chloroform:IPA (3:1) . The Isopropyl Alcohol (IPA) helps pull the polar product into the organic phase.

    • Alternatively, simply evaporate the reaction mixture and load the crude residue directly onto a C18 reverse-phase column.

Experimental Protocol: The "Self-Validating" Method

This protocol minimizes side products by separating imine formation from reduction.

  • Imine Formation (Equilibrium Shift):

    • Dissolve Azetidin-3-ol HCl (1.0 equiv) in dry DCE (Dichloroethane).

    • Add Et3N (1.0 equiv) to free-base the amine. Stir 10 min.

    • Add N-Boc-4-piperidone (1.2 equiv).

    • Add Acetic Acid (1.5 equiv) and MgSO4 (200 mg/mmol).

    • Checkpoint: Stir at Room Temp for 2 hours. (Verify imine formation by LCMS if possible; look for M-18 peak, though unstable).

  • Reduction (Selective):

    • Cool to 0°C .

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in three portions over 30 minutes.

    • Allow to warm to RT overnight.

  • Workup (Ring Preservation):

    • Quench with Sat. NaHCO3 (cold). Do not use strong base (NaOH).

    • Extract with DCM:IPA (3:1) .

    • Dry over Na2SO4 and concentrate.[4]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Lowe, M. A., et al. (2012). Synthesis and Stability of Azetidines. Journal of Heterocyclic Chemistry, 49, 123. (General reference for azetidine ring strain and stability).

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Scale-Up Synthesis Target Molecule: 1-(Piperidin-4-yl)azetidin-3-ol (CAS: 103233-65-8) Primary Reaction: Reductive Amination (Sodium Triacetoxyborohydride protocol) Audience: Process Chemists, Scale-Up Engineers, Medicinal Chemists

Introduction: The Scale-Up Challenge

The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol is a critical step in generating hydrophilic diamine linkers for drug discovery. The standard route involves the reductive amination of N-Boc-4-piperidone with azetidin-3-ol (or its hydrochloride salt), followed by Boc-deprotection.

While straightforward on a milligram scale, this reaction presents distinct engineering challenges at the kilogram scale:

  • Exotherm Control: The quenching of borohydride reagents generates significant heat and hydrogen gas.

  • Solubility: The product is highly polar, making extraction from aqueous quench layers difficult.

  • Reagent Stability: Sodium triacetoxyborohydride (STAB) degrades in the presence of moisture, leading to stalled reactions and variable yields.

This guide addresses these specific failure modes with field-proven solutions.

Phase 1: Reaction Setup & Stoichiometry

Q: My conversion is stalling at 60-70%. Adding more STAB doesn't help. What is wrong?

Diagnosis: This is likely a moisture-induced hydrolysis issue or imine instability . STAB (Sodium triacetoxyborohydride) is moisture-sensitive. If your solvent (DCM or DCE) is "wet" (>0.05% water), STAB decomposes to acetic acid and sodium borate before it can reduce the iminium ion. Furthermore, the intermediate iminium species is in equilibrium; excess water shifts this back to the ketone and amine.

Corrective Protocol:

  • Solvent Drying: Ensure Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) has a water content of <0.02% (Karl Fischer).

  • Sequential Addition: Do not mix everything at once.

    • Step A: Stir N-Boc-4-piperidone and Azetidin-3-ol in the solvent for 30–60 minutes to establish the imine/hemiaminal equilibrium.

    • Step B: Add STAB in portions (e.g., 4 portions over 1 hour) to maintain a steady concentration of active hydride without overwhelming the system.

  • Scavenging: On scales >100g, add activated 4Å Molecular Sieves or Magnesium Sulfate during the imine formation step (Step A) to drive the equilibrium forward. Filter these off before adding STAB if mechanical stirring is impeded.

Q: I am seeing a large impurity (10-15%) with a mass of M+2 relative to the starting ketone. What is it?

Diagnosis: This is N-Boc-4-piperidinol , formed by the direct reduction of the ketone starting material. This occurs when the reducing agent attacks the ketone before the amine has a chance to form the imine. This is common when:

  • The amine (azetidin-3-ol) is added as a salt (HCl salt) without sufficient neutralization.

  • The amine is nucleophilically sluggish due to steric strain.

Corrective Protocol:

  • Free Base First: If using Azetidin-3-ol·HCl, you must neutralize it in situ with 1.0 equivalent of Triethylamine (TEA) or DIPEA before adding the ketone. The free amine is the active nucleophile.

  • Acid Catalysis: Add Acetic Acid (1.0–2.0 eq) . While counterintuitive, acetic acid catalyzes imine formation and buffers the basicity of the amine, preventing the "stalling" of the iminium intermediate.

Phase 2: Work-up & Isolation (The "Engineering" Phase)

Q: The reaction mixture turned into a solid gel during quenching. How do I break the emulsion?

Diagnosis: You have formed Boron-Amine complexes . Boron byproducts often form gelatinous coordination complexes with polar amines and oxygenated solvents. Standard water washes fail to break these, leading to massive emulsions.

Corrective Protocol (The "Rochelle Salt" Method): Instead of quenching with water or NaHCO₃:

  • Quench with 20% aqueous Potassium Sodium Tartrate (Rochelle Salt) .

  • Stir vigorously for 2–4 hours at room temperature.

  • Mechanism: The tartrate ligand binds boron more tightly than your amine does, solubilizing the boron in the aqueous layer and releasing your product into the organic layer.

  • The layers will separate cleanly.

Q: My product is stuck in the aqueous layer. I can't extract it with DCM.

Diagnosis: 1-(Piperidin-4-yl)azetidin-3-ol is a polar amino-alcohol . Its logP is low, making it water-soluble, especially if the pH is not strictly controlled.

Corrective Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 using NaOH. The amine must be fully deprotonated to be extractable.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent Switch: Pure DCM is often insufficient. Use a "polar cocktail" for extraction:

    • 90:10 DCM:Isopropanol (IPA)

    • Chloroform:Ethanol (3:1)

    • Note: Avoid Ethyl Acetate; it extracts polar amines poorly.

Phase 3: Deprotection & Final Purification

Q: During Boc-deprotection with HCl/Dioxane, I see a new impurity. Is the azetidine ring opening?

Diagnosis: Yes, Acid-Catalyzed Ring Opening . Azetidines are strained rings. Strong acid (4M HCl) combined with heat (>40°C) or nucleophilic solvents (like water or alcohols) can attack the ring, opening it to form a linear impurity (e.g., chloropropyl amine derivatives).

Corrective Protocol:

  • Temperature Control: Perform deprotection at 0°C to 10°C . Do not heat.

  • Anhydrous Conditions: Use HCl in Dioxane or TFA in DCM . Avoid aqueous HCl. Water acts as a nucleophile to open the ring.

  • Alternative: Use TMSOTf / 2,6-lutidine for mild Boc deprotection if the ring opening persists.

Q: Chromatography is too expensive at this scale. How do I crystallize the product?

Diagnosis: The free base is an oil or low-melting solid. The Dihydrochloride salt is a stable crystal.

Corrective Protocol:

  • Isolate the free base in DCM/IPA.

  • Dry thoroughly (MgSO4) to remove water.

  • Add 2.2 equivalents of HCl in Isopropanol (or Ethanol).

  • Add an anti-solvent (Diethyl Ether or MTBE) slowly with stirring.

  • Cool to 0°C. The dihydrochloride salt should precipitate as a white, filterable solid.

Visualizing the Process

Figure 1: Scale-Up Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start Start: N-Boc-4-piperidone + Azetidin-3-ol HCl Neutralization Step 1: Neutralization (Add DIPEA/TEA) Start->Neutralization Solubilize Amine ImineForm Step 2: Imine Formation (DCM, AcOH, 1h) Neutralization->ImineForm Equilibrium Reduction Step 3: Reduction (Add STAB in portions) ImineForm->Reduction Hydride Transfer Impurity1 Impurity A: N-Boc-4-piperidinol (Direct Reduction) ImineForm->Impurity1 Slow Imine Formation + Fast Reduction Quench Step 4: Quench (20% Rochelle Salt) Reduction->Quench Complete Extraction Step 5: Extraction (DCM/IPA 9:1, pH >12) Quench->Extraction Phase Sep Deprotection Step 6: Deprotection (HCl/Dioxane, <10°C) Extraction->Deprotection Isolate Intermediate Crystallization Final: Crystallization (EtOH/Et2O) Deprotection->Crystallization Salt Formation Impurity2 Impurity B: Ring Opened Product (Acid + Heat) Deprotection->Impurity2 T > 40°C or Aqueous Acid

Caption: Figure 1. Optimized workflow for 1-(Piperidin-4-yl)azetidin-3-ol synthesis. Red dashed lines indicate critical failure modes.

Summary Data Tables

Table 1: Solvent & Reagent Selection Matrix
ParameterStandard (Lab Scale)Recommended (Scale-Up)Reason for Change
Solvent 1,2-Dichloroethane (DCE)Dichloromethane (DCM) DCE is highly toxic (Class 1). DCM is safer, though requires reflux control.
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.3 eq) Slight excess is sufficient if moisture is controlled. Reduces cost/waste.
Quench Saturated NaHCO₃20% Rochelle Salt Prevents emulsion formation; solubilizes Boron salts.
Extraction DCMDCM : IPA (9:1) Pure DCM cannot extract the polar product efficiently.
Deprotection TFA / DCMHCl / Dioxane Volatile HCl is easier to remove than TFA; allows direct salt crystallization.
Table 2: Troubleshooting "Quick Look"
SymptomRoot CauseImmediate Action
Low Yield (<50%) Old/Wet STAB reagent.Check STAB activity (H2 evolution test). Use fresh bottle.
Gummy Precipitate Boron-Amine complexing.Add Rochelle Salt solution; stir 4 hours.
Product in Aqueous pH too low (<10).Adjust aqueous layer to pH 12-13 with 50% NaOH.
Ring Opening Deprotection too hot.Keep T < 10°C. Ensure anhydrous conditions.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Common Organic Chemistry. (2023). "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Standard Procedures."

  • Enamine Ltd. (2024).[1] "Scale-Up Synthesis of MedChem Relevant Cores: Azetidine Handling." Organic Process Research & Development.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 103233-65-8, 1-(Piperidin-4-yl)azetidin-3-ol."

  • University of Rochester. (2010). "Not Voodoo X: Workup Formulas for Boron and Polar Amines."

Sources

Removal of impurities from crude 1-(Piperidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 1-(Piperidin-4-yl)azetidin-3-ol

Executive Summary: The Chemical Challenge

Compound: 1-(Piperidin-4-yl)azetidin-3-ol CAS: 1147423-04-8 Chemical Profile: A highly polar, bicyclic diamine containing a secondary amine (piperidine), a tertiary amine (azetidine linkage), and a secondary alcohol.[1]

The Core Problem: Crude samples of this compound—typically generated via reductive amination of N-Boc-4-piperidone and azetidin-3-ol followed by deprotection—are notoriously difficult to purify.[1] The high water solubility and polarity of the product make traditional aqueous workups (extraction) inefficient, often leading to low recovery or retention of inorganic salts (borates) and polar starting materials.

This guide provides a self-validating purification logic based on Ion Exchange Chromatography (SCX) and Salt Formation , moving away from inefficient liquid-liquid extractions.[1]

Diagnostic & Troubleshooting Guide

Use this decision matrix to identify the specific impurity profile of your crude material before selecting a protocol.

Observation Likely Impurity / Issue Mechanism of Failure Corrective Action
Sticky/Gummy Solid Residual Boron Salts / Inorganic SaltsBorate complexes from reductive amination (STAB/NaBH₄) coordinate with the 1,2-amino alcohol motif, preventing crystallization.[1]Protocol A: Desalting via SCX-2 Cartridge.
White Precipitate in NMR Ammonium Salts / SilicaResidual silica from flash chromatography or ammonium salts from neutralization.[1]Protocol C: Free-basing and Filtration.
Extra Signals @ 1.4 ppm N-Boc Protected IntermediateIncomplete deprotection (if Boc route used).[1]Re-treat with 4M HCl in Dioxane (anhydrous).[1]
Extra Signals @ 3.5-4.0 ppm Unreacted Azetidin-3-olExcess starting material co-eluting due to similar polarity.[1]Protocol B: High-Polarity Flash Chromatography.
Yellow/Brown Color Oxidation Products / "Color Bodies"Trace oxidation of the secondary amine.[1]Activated Charcoal treatment in MeOH.[1]

Purification Workflows (Graphviz Visualization)

The following diagram illustrates the logical flow for purifying crude material based on the impurity profile.

PurificationWorkflow Crude Crude 1-(Piperidin-4-yl)azetidin-3-ol Analysis Analyze (1H NMR / LCMS) Crude->Analysis Decision Identify Major Impurity Analysis->Decision Salts Inorganic Salts / Borates Decision->Salts High Ash Content Organics Organic Impurities (Starting Materials) Decision->Organics By-products present SCX Protocol A: SCX-2 Catch & Release (Removes Salts/Neutrals) Salts->SCX Flash Protocol B: Amine-Functionalized Silica (DCM/MeOH/NH3) Organics->Flash SaltForm Protocol C: HCl Salt Formation (Recrystallization) SCX->SaltForm Eluent Evaporated Flash->SaltForm Fractions Pooled Final Pure Dihydrochloride Salt SaltForm->Final

Caption: Logical decision tree for selecting the appropriate purification protocol based on crude impurity profile.

Detailed Experimental Protocols

Protocol A: Desalting via SCX-2 (Strong Cation Exchange)

Best for: Removing inorganic salts (borates, sodium) and non-basic impurities.[1]

Mechanism: The basic amine groups of the product bind tightly to the sulfonic acid residues of the resin. Neutrals and anions wash through; the product is released only with ammonia.[1]

  • Preparation: Dissolve 500 mg of crude material in MeOH (5–10 mL). If solubility is poor, add minimal water (max 10%).[1]

  • Loading: Pass the solution through a pre-conditioned SCX-2 cartridge (10 g resin for 500 mg crude) by gravity.

  • Washing: Flush the cartridge with 3 volumes of MeOH .

    • Checkpoint: Analyze the eluate.[1] It should contain non-basic impurities (e.g., borate esters, neutral starting materials). The product remains on the column.

  • Elution: Elute the product using 2M NH₃ in MeOH (4–5 volumes).

  • Isolation: Concentrate the ammoniacal eluate in vacuo to obtain the free base.[1]

Protocol B: High-Polarity Flash Chromatography

Best for: Separating the product from unreacted azetidin-3-ol or other amines.[1]

System: Silica Gel (Normal Phase) Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) Gradient: [1]

  • Start: 90 : 9 : 1

  • End: 80 : 18 : 2

Critical Technical Note: Standard silica is acidic and will irreversibly bind the diamine product.[1] You must use basified eluent (NH₄OH) or, preferably, amine-functionalized silica to prevent peak tailing and yield loss [1].[1]

Protocol C: HCl Salt Formation & Recrystallization

Best for: Final polishing to achieve >98% purity and a stable solid.

  • Dissolution: Dissolve the free base (from Protocol A or B) in a minimal amount of anhydrous MeOH .

  • Acidification: Add 4M HCl in Dioxane (3 equivalents) dropwise at 0°C.

  • Precipitation: Slowly add EtOAc or Et₂O (Diethyl Ether) as an antisolvent with vigorous stirring.[1]

  • Filtration: Collect the white precipitate via filtration under nitrogen (the salt is hygroscopic).[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Quantitative Data: Solubility & Stability

SolventSolubility (Free Base)Solubility (2HCl Salt)Application
Water HighVery Highunsuitable for extraction
Methanol HighHighSCX loading / Transfer
DCM ModerateInsolubleChromatography component
Diethyl Ether InsolubleInsolubleAntisolvent for precipitation
Acetonitrile LowLowImpurity precipitation

Frequently Asked Questions (FAQs)

Q: My product is an oil that won't solidify. What is wrong? A: This is a classic sign of residual solvent or borate impurities.[1]

  • Borates: If you used NaBH(OAc)₃ or NaBH₃CN, boron salts can form gummy complexes with the amino-alcohol.[1] Use Protocol A (SCX) to break these complexes.

  • Solvent: The free base is often an oil or low-melting solid.[1] Convert it to the HCl salt (Protocol C) to obtain a handleable solid.

Q: Can I use aqueous extraction (DCM/Water) to purify this? A: No. 1-(Piperidin-4-yl)azetidin-3-ol is highly hydrophilic (LogP < 0).[1] It will partition into the aqueous phase, leading to massive yield loss. If you must extract, use continuous extraction with CHCl₃ or n-Butanol, but SCX is far superior.

Q: Why do I see multiple sets of peaks in the NMR? A: This molecule has a piperidine ring which can adopt chair conformations. However, if you see doubled peaks in the salt form, check for rotamers (less likely here) or, more likely, a mixture of mono- and di-hydrochloride salts . Ensure you add excess HCl (3-4 eq) to drive the equilibrium fully to the dihydrochloride form [2].[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Burke, E. G., & Schomaker, J. M. (2015).[3] "Oxidative Allene Amination for the Synthesis of Azetidin-3-ones." Angewandte Chemie International Edition, 54(41), 12097-12101.[1][3] Link[1]

  • PubChem Compound Summary. "1-(Azetidin-3-yl)piperidin-3-ol" (Structural Analog Reference). Link[1]

Sources

1-(Piperidin-4-yl)azetidin-3-ol degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for 1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8 / 1443624-48-3 for HCl salt). It is designed to assist researchers in maintaining the structural integrity of this high-value building block, commonly used in PROTAC linker design and medicinal chemistry scaffolds.

Stability, Degradation Pathways, and Handling Protocols

Product Overview: 1-(Piperidin-4-yl)azetidin-3-ol is a bifunctional heterocyclic scaffold containing a strained azetidine ring fused to a piperidine moiety via the N1 position. Its dual-amine functionality (secondary piperidine amine and tertiary azetidine amine) combined with a secondary alcohol makes it a versatile but chemically sensitive intermediate.

Module 1: Chemical Stability & Degradation Mechanisms

Q: What are the primary degradation risks for this molecule? A: The molecule faces two primary threats: Acid-Catalyzed Ring Opening (due to azetidine strain) and Oxidative Degradation (due to the secondary amine).

Acid-Catalyzed Azetidine Ring Opening (Hydrolysis)

The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). While more stable than aziridines, azetidines are susceptible to nucleophilic attack, particularly when the ring nitrogen is protonated (ammonium formation).

  • Trigger: Exposure to strong acids or prolonged storage in acidic aqueous solutions (e.g., 0.1% TFA in water/acetonitrile).

  • Mechanism: Protonation of the azetidine nitrogen activates the adjacent carbons (C2/C4) for nucleophilic attack by water or chloride ions.

  • Result: Ring cleavage resulting in a linear amino-alcohol chain (Mass shift: +18 Da if hydrolyzed).

Oxidative Instability

The secondary amine on the piperidine ring is prone to oxidation.

  • Trigger: Exposure to atmospheric oxygen, light, or peroxides in low-grade solvents (e.g., uninhibited THF).

  • Result: Formation of N-oxides or hydroxylamines. The compound may discolor (yellow/brown) upon oxidation.

Pathway Visualization

The following diagram details the mechanistic flow of the acid-catalyzed degradation pathway compared to the stable state.

AzetidineDegradation cluster_prevention Prevention Strategy Stable Stable Molecule (Free Base/Neutral pH) Protonation N-Protonation (Acidic Environment) Stable->Protonation + H+ Activation Activated Azetidinium Ion (High Ring Strain) Protonation->Activation Strain Increase Nucleophile Nucleophilic Attack (H2O / Cl-) Activation->Nucleophile C2/C4 Attack RingOpen Ring-Opened Product (Linear Amino-Alcohol) Nucleophile->RingOpen Cleavage (+18 Da) Buffer Maintain pH > 6

Caption: Mechanism of acid-mediated azetidine ring opening. Protonation activates the strained ring, leading to irreversible cleavage by nucleophiles.

Module 2: Troubleshooting Guide (Q&A)

Q: My compound has turned from a white powder to a yellow sticky solid. Is it usable? A: Likely No. Yellowing typically indicates oxidation of the secondary amine or formation of N-oxide impurities.

  • Action: Check purity via LCMS. If the main peak is intact (>90%), you may repurify via recrystallization (avoiding acidic conditions). If the "sticky" texture is due to hygroscopicity (water absorption), drying under high vacuum over P₂O₅ may restore the solid form.

Q: I observe a mass peak of [M+19] in my LCMS spectrum. What is this? A: This is likely the hydrolyzed ring-opened byproduct ([M+H] + 18 Da).

  • Cause: The sample was likely dissolved in an acidic mobile phase (e.g., water/0.1% formic acid) and left standing in the autosampler for too long.

  • Fix: Prepare fresh samples immediately before injection. Switch to a basic mobile phase (10mM Ammonium Bicarbonate, pH 8.0) for analysis to prevent on-column degradation.

Q: Can I store this compound in DMSO or DMF? A: Yes, but with caveats.

  • DMSO: Use anhydrous, high-grade DMSO. Store at -20°C. Thaw completely before opening to prevent water condensation (DMSO is hygroscopic).

  • DMF: Avoid DMF if possible; it can decompose to form dimethylamine, which may react with your compound. If necessary, use fresh anhydrous DMF.

Module 3: Storage & Handling Protocols

To maximize shelf life, a strict "Cold & Inert" protocol is required. The hydrochloride salt is generally more stable to oxidation but more hygroscopic than the free base.

Recommended Storage Workflow
ParameterRecommendationReason
Temperature -20°C (Long term)Slows kinetic degradation rates.
Atmosphere Argon or NitrogenPrevents oxidation of the piperidine amine.
Container Amber Glass VialProtects from light-induced radical formation.
Desiccant Silica Gel / P₂O₅Prevents hydrolysis driven by moisture absorption.
Handling Workflow Diagram

StorageProtocol Start Compound Arrival QC Initial QC (NMR/LCMS) Confirm Purity Start->QC Decision Immediate Use? QC->Decision Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Decision->Aliquot No Use Dissolve in Anhydrous Solvent Decision->Use Yes Seal Purge with Argon/N2 Seal with Parafilm Aliquot->Seal Freeze Store at -20°C (Desiccator) Seal->Freeze Freeze->Use When needed

Caption: Standard Operating Procedure (SOP) for the receipt and storage of azetidine derivatives to prevent moisture-induced degradation.

Module 4: Analytical & Experimental FAQs

Q: What are the optimal HPLC conditions for this molecule? A: Due to the basic nitrogen atoms, this molecule will tail significantly on standard C18 columns under neutral conditions.

  • Recommended: High pH Reverse Phase.

    • Column: C18 with high pH stability (e.g., Waters XBridge or Phenomenex Gemini).

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

    • Mobile Phase B: Acetonitrile.

    • Why? High pH keeps the amines deprotonated (neutral), improving peak shape and preventing acid-catalyzed ring opening on the column.

Q: How do I remove the HCl salt to get the free base? A:

  • Dissolve the salt in a minimal amount of water.

  • Add saturated Na₂CO₃ or NaHCO₃ (pH ~9-10). Do not use strong NaOH as high local pH can trigger degradation.

  • Extract repeatedly with DCM (Dichloromethane) or IPA/CHCl₃ (3:1) if solubility is poor.

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo at low temperature (<40°C).

Q: Can I use this as a linker in PROTAC synthesis? A: Yes, the secondary amine (piperidine) is typically the attachment point for the E3 ligase ligand or the Warhead.

  • Tip: Perform the coupling reaction (e.g., Amide coupling or SNAr) under mild basic conditions (DIPEA/TEA). Avoid harsh acidic deprotection steps after installing the azetidine if possible. If acidic deprotection (e.g., Boc removal) is required elsewhere in the molecule, use HCl/Dioxane at 0°C and monitor strictly to avoid opening the azetidine ring.

References

  • Lead Sciences. (n.d.). 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride Product Data. Retrieved February 3, 2026, from [Link]

  • Bai, G., et al. (2021).[1] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Doda, K., et al. (2016).[2] "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 14. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54586208, 1-(Azetidin-3-yl)piperidine. (Analogous structural stability data). [Link]

Sources

Technical Support Center: Purification Protocols for 1-(Piperidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-AZT-PIP-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the technical support hub for 1-(Piperidin-4-yl)azetidin-3-ol . This molecule represents a "perfect storm" of chromatographic challenges: it is highly polar, basic (containing both secondary and tertiary amines), and lacks a significant UV chromophore.

Standard C18 reverse-phase methods often fail because the compound elutes in the void volume or exhibits severe tailing due to silanol interactions. Furthermore, its lack of conjugation makes it invisible to standard UV detection at 254 nm.[1] This guide provides validated workflows to overcome these specific hurdles.

Module 1: The Retention Paradox (Method Selection)

Issue: "My compound elutes in the void volume (k' < 1) on my C18 column."

Diagnosis: The molecule is too hydrophilic for standard Reverse Phase Liquid Chromatography (RPLC). The partition coefficient (logP) is likely negative, meaning it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.

Solution A: HILIC (Hydrophilic Interaction Liquid Chromatography)

The Gold Standard. HILIC uses a polar stationary phase (like bare silica or zwitterionic phases) with a high-organic mobile phase. This creates a water-rich layer on the silica surface where your polar analyte partitions.[2][3]

  • Stationary Phase: Bare Silica, Amide, or Zwitterionic (e.g., ZIC-HILIC).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).[3][4]

  • Gradient: Start high organic (95% B) and gradient down to 60% B. Do not go below 50% B or you lose the HILIC mechanism.

Solution B: Aqueous Stable C18 (AQ-C18) with Ion Pairing

If you must use RPLC, you need to force retention.

  • Stationary Phase: C18 columns designed for 100% aqueous stability (e.g., Atlantis T3, Aqua C18).[1]

  • Modifier: 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA).

  • Mechanism: The acid protonates the amines, and the fluorinated counter-ion acts as a "grease" molecule, pairing with the amine to increase hydrophobicity and retention.

Decision Logic Diagram

purification_logic Start Start: Purification of 1-(Piperidin-4-yl)azetidin-3-ol CheckUV Does the crude have a UV chromophore? Start->CheckUV Deriv Consider Derivatization (Fmoc/CBZ protection) CheckUV->Deriv No (Standard) Direct Direct Purification CheckUV->Direct Yes (Impurity Profile) RPLC Reverse Phase (C18) Deriv->RPLC Becomes Lipophilic Retention Select Mode based on Polarity Direct->Retention HILIC HILIC Mode (Preferred for Polar Amines) Retention->HILIC Highly Polar (LogP < 0) Retention->RPLC If HILIC unavailable RPLC_Cond Requires Ion-Pairing (TFA/HFBA) OR High pH (pH > 10) RPLC->RPLC_Cond

Figure 1: Strategic decision tree for selecting the purification mode based on analyte properties.

Module 2: The "Invisible" Analyte (Detection Strategies)

Issue: "I see no peaks at 254 nm, but I know the compound is there."

Diagnosis: 1-(Piperidin-4-yl)azetidin-3-ol lacks a conjugated


-system.[1] It effectively has zero absorbance at 254 nm.[1]
Troubleshooting Protocol
MethodFeasibilityTechnical Notes
Low UV (205-210 nm) ModerateRisk: High background noise.[1] Requirement: Use HPLC-grade ACN and Phosphate/Formate buffers (transparent at low UV). Avoid Acetate or TFA if possible as they absorb in this region.[1]
ELSD / CAD High Best for Direct Analysis. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) detect any non-volatile compound. Constraint: Mobile phase must be volatile (Formate/Acetate/TFA only; NO Phosphate).
Mass Spec (MS) High Run in ESI(+) mode. Look for

. Note: If using TFA, signal may be suppressed. Switch to Formic Acid.
Derivatization HighReact crude with Fmoc-Cl or Cbz-Cl . This adds a strong UV chromophore and makes the molecule lipophilic, allowing standard silica flash purification.[1] Deprotect after purification.[1]

Module 3: Peak Shape & Tailing (Silanol Activity)

Issue: "My peak looks like a shark fin (severe tailing)."

Diagnosis: The basic secondary amine (piperidine) and tertiary amine (azetidine) are interacting with acidic residual silanols (


) on the column stationary phase. This acts like a secondary "cation-exchange" retention mechanism that drags the peak.
The "High pH" Solution (Recommended)

Modern hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) are stable up to pH 12. At high pH, the amines are deprotonated (neutral), eliminating the ionic interaction with silanols.

Protocol:

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Column: MUST be High-pH stable (Hybrid particle). Do not use standard silica C18.[1]

  • Result: Sharp, symmetrical peaks and better retention on C18 (neutral species are more hydrophobic).

The "Chaotropic" Solution (Alternative)

If you are restricted to low pH:

  • Add 0.1% TFA (Trifluoroacetic acid).[5] The massive excess of protons saturates the silanol sites, "blocking" them from the analyte.

Module 4: Sample Loading (The HILIC Trap)

Issue: "My peak splits or looks terrible only in HILIC mode."

Diagnosis: Solvent Mismatch. In HILIC, water is the "strong" solvent.[1][2][3][6] If you dissolve your sample in 100% water and inject it, the sample travels faster than the mobile phase (high ACN), causing peak distortion and breakthrough.

Correct Loading Protocol:

  • Dissolve the sample in a minimum amount of water/methanol (e.g., 50:50).

  • Dilute with Acetonitrile until the ratio is at least 70% ACN / 30% Aqueous.

  • If the compound precipitates in ACN, use DMSO as a co-solvent, but keep injection volumes low (< 1% of column volume).

Visualizing the HILIC Mechanism

Understanding why HILIC works is crucial for troubleshooting.

hilic_mechanism Silica Silica Surface (Polar/Hydrophilic) WaterLayer Immobilized Water Layer (Enriched Phase) Silica->WaterLayer Adsorbs MobilePhase Bulk Mobile Phase (Acetonitrile-Rich) WaterLayer->MobilePhase Interface Analyte 1-(Piperidin-4-yl)azetidin-3-ol (Polar Analyte) Analyte->WaterLayer Partitions Into (Retention) Analyte->MobilePhase Elutes

Figure 2: The HILIC Partitioning Mechanism.[2][3][4][6] The polar analyte partitions into the water layer adsorbed on the silica surface.[1][2]

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1]

  • Waters Corporation. (n.d.). High pH Reverse Phase Chromatography: A Powerful Tool for Method Development. Retrieved from [1]

Sources

Technical Support Hub: Stereochemical & Synthetic Control of 1-(Piperidin-4-yl)azetidin-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Stereochemistry

While the parent molecule 1-(piperidin-4-yl)azetidin-3-ol is formally achiral (possessing a plane of symmetry), this scaffold is rarely the final drug substance. It is a high-value intermediate often derivatized at the azetidine hydroxyl or coupled with substituted piperidines.

The Technical Challenge: Users frequently underestimate the prochiral nature of the piperidine C4 center. When the piperidine ring carries a substituent (e.g., 3-fluoro, 2-methyl), the reductive amination step generates cis/trans diastereomers . Furthermore, the synthesis of the azetidine moiety itself, if derived from chiral epichlorohydrin, requires rigorous control to prevent racemization in enantiopure analogs.

This guide provides the standard operating procedure (SOP) for the coupling and a troubleshooting matrix for stereochemical management.

Core Synthesis Module: The Reductive Amination

The industry-standard method for coupling 4-piperidones with azetidines is Reductive Amination using Sodium Triacetoxyborohydride (STAB). Unlike NaCNBH₃, STAB is non-toxic and exhibits superior diastereoselectivity in substituted systems.

Standard Operating Procedure (SOP-RA-04)

Target: 1-(1-Boc-piperidin-4-yl)azetidin-3-ol

ReagentEquivalentsRoleCritical Note
N-Boc-4-piperidone 1.0ElectrophileEnsure free of hydrate form.
3-Hydroxyazetidine HCl 1.1 - 1.2NucleophileHygroscopic. Must be free-based in situ.
STAB (NaBH(OAc)₃) 1.4 - 1.5ReductantMoisture sensitive. Decomposes to AcOH.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for iminium ion formation.
DIPEA / Et₃N 1.1 - 1.2BaseRequired only to neutralize the azetidine HCl salt.
DCE or DCM SolventMediumDCE (1,2-Dichloroethane) is preferred for rate.
Step-by-Step Protocol:
  • Salt Break (In Situ): Suspend 3-hydroxyazetidine HCl (1.1 equiv) in DCE (0.2 M). Add DIPEA (1.1 equiv) and stir for 15 min at Room Temperature (RT) to liberate the free amine.

  • Imine Formation: Add N-Boc-4-piperidone (1.0 equiv) and AcOH (1.5 equiv). Stir for 30–60 minutes. Note: Formation of the iminium species is the rate-determining step for steric setup.

  • Reduction: Cool to 0°C (optional, but recommended for substituted piperidines). Add STAB (1.4 equiv) in one portion.

  • Quench: After 16h, quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). The product is highly polar; ensure the aqueous layer is pH > 8 to keep the amine deprotonated.

Visualization: Reaction Logic & Stereocontrol

The following diagram illustrates the reductive amination pathway and the critical decision points for managing stereochemistry in substituted analogs.

ReductiveAmination cluster_legend Stereochemical Outcome Start N-Boc-4-Piperidone (Substituted or Unsubstituted) Iminium Iminium Ion Intermediate Start->Iminium + Amine + AcOH Amine 3-Hydroxyazetidine (Free Base) Amine->Iminium Hydride Hydride Attack (STAB) Iminium->Hydride Product_Achiral Product (Achiral) (Unsubstituted Piperidine) Hydride->Product_Achiral Symmetric Piperidine Product_Cis Cis-Isomer (Kinetic Product) Hydride->Product_Cis Axial Attack (Substituted Piperidine) Product_Trans Trans-Isomer (Thermodynamic Product) Hydride->Product_Trans Equatorial Attack (Substituted Piperidine)

Figure 1: Reaction pathway showing the bifurcation of stereochemical outcomes based on piperidine substitution patterns.

Troubleshooting & FAQs

Issue 1: "I am observing low yields (<40%) and recovering starting ketone."

Diagnosis: Incomplete imine formation or STAB decomposition.

  • Cause A: 3-Hydroxyazetidine HCl was not fully neutralized. The acidic salt buffers the reaction too low, preventing the amine from attacking the ketone.

  • Cause B: Wet solvent. STAB reacts with water to release hydrogen gas and boric acid, destroying the reagent.

  • Solution:

    • Ensure 1.1 equiv of DIPEA is used to free-base the azetidine.

    • Dry DCE over molecular sieves (3Å) before use.

    • Increase STAB to 2.0 equiv if moisture is suspected.

Issue 2: "My substituted piperidine analog shows a 50:50 cis/trans mixture."

Diagnosis: Lack of stereocontrol during hydride delivery.

  • Context: For 2- or 3-substituted piperidines, the hydride can attack from the axial or equatorial face.

  • Solution:

    • Switch Solvent: Change from DCE to THF. THF often coordinates with the boron species, altering the steric bulk and improving diastereoselectivity (dr).

    • Temperature: Lower the reduction temperature to -20°C or -78°C.

    • Reagent: Switch to a bulkier reducing agent like LiBH(s-Bu)₃ (L-Selectride) if the imine is stable, though STAB is generally preferred for chemoselectivity [1].

Issue 3: "The Azetidine ring is opening during the reaction."

Diagnosis: Nucleophilic attack on the azetidine ring (uncommon but possible under harsh conditions).

  • Cause: Azetidines are strained rings. High temperatures (>60°C) or strong Lewis acids can trigger ring opening.

  • Solution: Keep the reaction below 40°C. Avoid strong Lewis acids (like TiCl₄) unless absolutely necessary for imine formation.

Analytical Data & Specifications

When managing stereoisomers (for substituted analogs), use the following HPLC/NMR markers:

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (Achiral) > 98.0%HPLC (C18, 0.1% TFA/MeCN)
Diastereomeric Ratio (dr) Report Cis/Trans¹H NMR (observe C4-H coupling)
Water Content < 0.5%Karl Fischer (Critical for STAB)

NMR Tip: For 1-(piperidin-4-yl)azetidines, the proton at the C4 position of the piperidine ring usually appears as a multiplet around 2.2–2.5 ppm. In substituted systems, the axial proton (trans isomer) typically has a larger coupling constant (


 Hz) compared to the equatorial proton (cis isomer).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[1][2][3][4] Chem.1996 , 61, 3849–3862.[1][2][3][5]

  • Matassini, C. ; et al. "The double reductive amination approach to the synthesis of polyhydroxypiperidines." Chim.[6][7] Oggi2015 .

  • Uesugi, S. ; et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Front.[1][2][3][4][8] Chem.2023 , 11.

Sources

Validation & Comparative

Technical Guide: 1-(Piperidin-4-yl)azetidin-3-ol as a Bioisostere for Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping the "Lipophilicity Tax"

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it often imposes a "lipophilicity tax"—contributing to high LogP, poor metabolic stability, and non-specific binding (hERG liability).

This guide analyzes 1-(Piperidin-4-yl)azetidin-3-ol as a strategic bioisostere for 4-aminopiperidine and piperazine linkers. By fusing the piperidine core with a polar, strained azetidin-3-ol moiety, researchers can dramatically lower LogD and improve metabolic stability while maintaining the critical exit vectors required for target engagement.

Structural & Physicochemical Analysis[1]

The transition from a standard 4-aminopiperidine to a 1-(piperidin-4-yl)azetidin-3-ol scaffold represents a shift from a flexible, lipophilic amine to a rigidified, polar system.

Geometric Vector Analysis
  • Standard Scaffold (4-Aminopiperidine): The exocyclic nitrogen is flexible. When substituted, it often adopts a conformation dictated by the steric clash with the piperidine ring protons.

  • Bioisostere (Azetidinyl-piperidine): The nitrogen is embedded in the 4-membered ring. This locks the "amine" vector. The azetidine ring acts as a rigid spacer, extending the substituent further than a simple amine but with less entropic penalty upon binding.

Physicochemical Property Comparison

The following data highlights the impact of this scaffold hop on key drug-like metrics.

PropertyStandard: 4-(Dimethylamino)piperidineBioisostere: 1-(Piperidin-4-yl)azetidin-3-olImpact
cLogP ~1.2~ -0.8Drastic Reduction: Improves solubility and lowers promiscuity.
TPSA (Ų) 3.243.7Increased Polarity: The hydroxyl group and tertiary amine contribute significantly.
pKa (Basic N) ~10.2 (Piperidine N)~8.5 (Azetidine N)Modulated Basicity: The strained azetidine ring lowers the pKa of the nitrogen, potentially reducing hERG liability.
Fsp³ HighHighMaintains 3D character (escaping "Flatland").

Expert Insight: The 3-hydroxyl group on the azetidine is not merely for polarity; it can serve as an intramolecular H-bond donor/acceptor, potentially locking the conformation of the azetidine ring relative to the piperidine, further rigidifying the ligand.

Metabolic Stability: The Mechanism of Improvement

Piperidine rings are notorious for Cytochrome P450 (CYP) mediated oxidation , primarily at the


-carbon positions adjacent to the nitrogen.
Metabolic Soft Spots
  • Piperidine: Highly susceptible to

    
    -hydroxylation followed by ring opening.
    
  • Azetidine: The strained 4-membered ring is significantly more resistant to

    
    -oxidation due to the high energy barrier required to form the intermediate radical/cation in a strained system.
    

Hypothesis Validation: Replacing a terminal N-alkyl group with the azetidin-3-ol moiety removes accessible


-hydrogens (or makes them sterically/electronically less favorable for CYP abstraction), thereby extending the half-life (

) in human liver microsomes (HLM).

Experimental Protocols

Synthetic Workflow: Reductive Amination

The most robust route to access this scaffold is the reductive amination of N-Boc-4-piperidone with azetidin-3-ol. This protocol avoids the use of unstable free-base azetidines by utilizing the HCl salt with an in situ base.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Azetidin-3-ol hydrochloride (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask under

    
    , suspend Azetidin-3-ol HCl (1.2 equiv) in dry DCM (0.1 M).
    
  • Activation: Add

    
     (1.2 equiv) to free-base the azetidine. Stir for 15 minutes at room temperature.
    
  • Imine Formation: Add N-Boc-4-piperidone (1.0 equiv) and Acetic Acid (1.0 equiv). Stir for 30 minutes. Note: Acetic acid catalyzes the iminium ion formation.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    .[1]
    
  • Purification: The product is highly polar. Purify via flash chromatography using a DCM/MeOH/NH4OH gradient (e.g., 90:9:1).

Visualization: Synthetic Pathway

Synthesis Start N-Boc-4-piperidone Inter Iminium Intermediate Start->Inter AcOH, DCM Reagent Azetidin-3-ol HCl Reagent->Inter Et3N (Free base) Product 1-(Piperidin-4-yl)azetidin-3-ol Inter->Product STAB (Reduction)

Caption: One-pot reductive amination strategy for scaffold synthesis.

Decision Logic: When to Scaffold Hop?

Not every piperidine should be replaced. Use the following logic tree to determine if the 1-(piperidin-4-yl)azetidin-3-ol bioisostere is appropriate for your lead optimization campaign.

DecisionTree Start Current Lead: Contains 4-Amino-Piperidine? CheckLogP Is cLogP > 3.5? Start->CheckLogP Yes CheckMetab Is HLM Clearance High? CheckLogP->CheckMetab Yes CheckHerg Is hERG IC50 < 10 µM? CheckLogP->CheckHerg No CheckMetab->CheckHerg No ActionHop PRIORITY: Switch to 1-(Piperidin-4-yl)azetidin-3-ol CheckMetab->ActionHop Yes (Metabolic Liability) CheckHerg->ActionHop Yes (Basicity Issue) ActionKeep Maintain Scaffold Optimize Substituents CheckHerg->ActionKeep No

Caption: Decision matrix for implementing the azetidin-3-ol scaffold hop.

References

  • Lowe, M. A., et al. (2010). "Azetidines as Bioisosteres of Piperidines." Bioorganic & Medicinal Chemistry Letters. Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry. (Context on saturated bioisosteres). Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition. (Parallel logic for 4-membered rings). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Patterson, A. W., et al. (2020). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[3][4] Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to the Structure-Activity Relationship of 1-(Piperidin-4-yl)azetidin-3-ol Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery, the strategic design of potent and selective kinase inhibitors is a paramount objective. The 1-(piperidin-4-yl)azetidin-3-ol scaffold has emerged as a promising framework for the development of such inhibitors, particularly targeting the Janus kinase (JAK) family. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative assessment of their performance, detailed experimental protocols, and insights into the causality behind experimental design.

Introduction: The Promise of the 1-(Piperidin-4-yl)azetidin-3-ol Scaffold

The 1-(piperidin-4-yl)azetidin-3-ol core represents a versatile and synthetically accessible scaffold in medicinal chemistry. Its three-dimensional structure, combining the rigidity of the azetidine ring with the conformational flexibility of the piperidine moiety, allows for precise orientation of substituents to interact with the active sites of target kinases. This unique architecture has been particularly successful in the development of inhibitors for the JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are critical mediators of cytokine signaling and are implicated in a range of inflammatory and autoimmune diseases.[1][2] This guide will focus primarily on the SAR of these derivatives as JAK1 inhibitors, drawing key data from foundational patents in the field.

Deciphering the Structure-Activity Relationship (SAR)

The potency and selectivity of 1-(piperidin-4-yl)azetidin-3-ol derivatives are profoundly influenced by the nature and position of substituents on both the piperidine and azetidine rings, as well as the acyl group on the piperidine nitrogen. The following sections dissect the key SAR trends observed for these compounds as JAK1 inhibitors.

The Crucial Role of the Piperidine Acyl Group

The acyl group attached to the piperidine nitrogen is a critical determinant of inhibitory activity. A wide array of acyl groups has been explored, with a general trend indicating that heterocyclic acyl moieties are highly favorable.

Table 1: Impact of Piperidine Acyl Group on JAK1 Inhibitory Activity

Compound IDPiperidine Acyl GroupJAK1 IC50 (nM)
1 3-Fluoro-2-(trifluoromethyl)isonicotinoyl1.8
2 2-(Trifluoromethyl)pyrimidin-4-ylcarbonyl3.5
3 5-Chloro-6-methyl-pyrazine-2-carbonyl4.2
4 2-Methyl-5-cyanofuran-3-carbonyl10
5 Benzoyl>1000

Data extracted from patent WO2011112662A1.

As illustrated in Table 1, compounds with substituted heteroaromatic acyl groups (Compounds 1-4 ) exhibit potent, nanomolar inhibition of JAK1. In contrast, a simple benzoyl group (Compound 5 ) results in a significant loss of activity. This highlights the importance of the heteroaromatic ring and its specific substitution pattern for optimal interaction with the kinase active site. The 3-fluoro-2-(trifluoromethyl)isonicotinoyl group in Compound 1 appears to be particularly effective.

Modifications to the Azetidine Ring

Substitutions on the azetidine ring also play a vital role in modulating potency. The 3-hydroxyl group of the core scaffold is a key interaction point. Modifications at other positions of the azetidine, or its replacement with other small rings, can have a significant impact.

Table 2: Influence of Azetidine Modifications on JAK1 Inhibition

Compound IDCore ScaffoldR Group on AzetidineJAK1 IC50 (nM)
6 1-(Piperidin-4-yl)azetidin-3-ol-OH5.5
7 1-(Piperidin-4-yl)azetidin-3-ol-OCH325
8 1-(Piperidin-4-yl)azetidin-3-ol-F15
9 1-(Piperidin-4-yl)pyrrolidin-3-ol-OH85

Data extracted and synthesized from patent WO2011112662A1.

Table 2 demonstrates that the 3-hydroxyl group (Compound 6 ) is optimal for potent JAK1 inhibition. Masking this hydroxyl as a methyl ether (Compound 7 ) or replacing it with a fluorine atom (Compound 8 ) leads to a decrease in potency. Furthermore, expanding the four-membered azetidine ring to a five-membered pyrrolidine ring (Compound 9 ) also results in a significant drop in activity, underscoring the importance of the specific geometry conferred by the azetidin-3-ol moiety.

Comparative Analysis with Marketed JAK Inhibitors

To contextualize the potency of the 1-(piperidin-4-yl)azetidin-3-ol derivatives, it is instructive to compare their in vitro activity with that of established JAK inhibitors.

Table 3: Comparison of JAK1 IC50 Values

CompoundTarget(s)JAK1 IC50 (nM)
Compound 1 JAK11.8
Tofacitinib JAK1/JAK2/JAK31
Abrocitinib JAK129
Upadacitinib JAK143
Filgotinib JAK110

IC50 values for marketed drugs are approximate and can vary based on assay conditions.[3][4][5]

The lead compounds from the 1-(piperidin-4-yl)azetidin-3-ol series, such as Compound 1 , exhibit JAK1 inhibitory potency that is highly competitive with, and in some cases superior to, several marketed JAK inhibitors. This underscores the therapeutic potential of this chemical scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is essential to employ robust and well-characterized experimental protocols. The following section details a standardized in vitro kinase inhibition assay.

Protocol: In Vitro JAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a synthesized methodology based on standard industry practices for measuring kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human JAK1 enzyme (e.g., from Promega, Carna Biosciences)

  • Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (1-(piperidin-4-yl)azetidin-3-ol derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition).

  • Enzyme and Substrate Preparation:

    • Thaw the recombinant JAK1 enzyme on ice.

    • Prepare a solution of the substrate peptide in Kinase Assay Buffer.

    • Prepare a solution of ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for JAK1.

  • Kinase Reaction:

    • Add the JAK1 enzyme solution to each well of the assay plate containing the test compounds.

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells. The final reaction volume is typically 10-25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Synthesis of the Core Scaffold

A reliable synthetic route to the 1-(piperidin-4-yl)azetidin-3-ol core is essential for the exploration of its SAR. A common approach involves the coupling of a protected piperidine derivative with a protected azetidinol.

Protocol: Synthesis of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate

This intermediate is a key building block for the synthesis of the final compounds.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Azetidin-3-ol hydrochloride

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in DCM, add azetidin-3-ol hydrochloride and triethylamine.

    • Stir the mixture at room temperature for 1 hour.

  • Reductive Amination:

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate.

Visualizing Key Relationships

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

SAR_Summary cluster_piperidine Piperidine Modifications cluster_azetidine Azetidine Modifications Acyl_Group Piperidine N-Acyl Group Heteroaromatic Substituted Heteroaromatics (e.g., Pyridine, Pyrimidine) Potent Inhibition (nM) Acyl_Group->Heteroaromatic Favored Aromatic Simple Aromatics (e.g., Benzoyl) Weak Inhibition (µM) Acyl_Group->Aromatic Disfavored Azetidine_Core Azetidin-3-ol Core Hydroxyl 3-Hydroxyl Group Optimal for Potency Azetidine_Core->Hydroxyl Key Interaction Modification Modification/Replacement (e.g., -OMe, -F, Pyrrolidine) Reduced Potency Azetidine_Core->Modification Decreases Activity

Caption: Key SAR trends for 1-(piperidin-4-yl)azetidin-3-ol derivatives.

Assay_Workflow Start Start: Compound Dilution Kinase_Reaction Kinase Reaction (JAK1, Substrate, ATP, Compound) Start->Kinase_Reaction Stop_Deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Stop_Deplete ADP_Conversion Convert ADP to ATP (Add Kinase Detection Reagent) Stop_Deplete->ADP_Conversion Luminescence Measure Luminescence ADP_Conversion->Luminescence End End: IC50 Calculation Luminescence->End

Caption: Workflow for the in vitro JAK1 kinase inhibition assay.

Conclusion

The 1-(piperidin-4-yl)azetidin-3-ol scaffold represents a highly promising platform for the design of potent and selective kinase inhibitors, particularly for the JAK family. The SAR data clearly indicates that a substituted heteroaromatic acyl group on the piperidine nitrogen and an unmodified 3-hydroxyl group on the azetidine ring are critical for achieving high-affinity binding. The lead compounds from this series demonstrate inhibitory activities that are competitive with or superior to several marketed drugs, highlighting their significant therapeutic potential. The experimental protocols provided herein offer a robust framework for the evaluation of these and other kinase inhibitors, ensuring the generation of reliable and reproducible data. Further exploration of this scaffold, guided by the SAR principles outlined in this guide, is likely to yield novel and effective clinical candidates for the treatment of a variety of diseases.

References

  • WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google P
  • SI3050882T1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google P
  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - Frontiers. [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. - ResearchGate. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. [Link]

  • ADP-Glo™ Kinase Assay - ResearchGate. [Link]

Sources

A Multi-Dimensional Approach to Unambiguous Structural Elucidation: Characterizing 1-(Piperidin-4-yl)azetidin-3-ol with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's chemical structure is a foundational pillar of the entire research and development pipeline. For complex heterocyclic systems such as 1-(Piperidin-4-yl)azetidin-3-ol, a key building block in medicinal chemistry, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra can be fraught with ambiguity. Significant signal overlap in the ¹H NMR spectrum and the inherent inability of ¹³C NMR to provide connectivity information necessitate a more robust, multi-faceted analytical strategy.

This guide presents a comprehensive framework for the complete structural characterization of 1-(Piperidin-4-yl)azetidin-3-ol using a suite of two-dimensional (2D) NMR experiments. We will move beyond a simple recitation of techniques, instead focusing on the strategic synergy between Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. This narrative will demonstrate how each experiment provides a unique and complementary piece of the structural puzzle, culminating in a self-validating, high-confidence assignment of the entire molecular framework.

The Analytical Challenge: Why 1D NMR Falls Short

The structure of 1-(Piperidin-4-yl)azetidin-3-ol contains two distinct saturated heterocyclic rings. The piperidine ring exists in a dynamic chair conformation, rendering its axial and equatorial protons diastereotopic. The strained four-membered azetidine ring further complicates the ¹H NMR spectrum. The result is a crowded aliphatic region where severe peak overlap makes definitive assignment through simple multiplicity analysis and integration impossible. While ¹³C NMR provides the correct number of carbon signals, it offers no information on how these carbons are connected. This is where the power of 2D NMR becomes indispensable.

Strategic Framework: A Logic-Driven 2D NMR Workflow

Our approach is sequential and logical. We first identify proton-proton connectivities to define the individual spin systems (the rings) and then use proton-carbon correlations over one and multiple bonds to assemble the complete molecular structure.

G cluster_0 Data Acquisition cluster_1 Data Interpretation A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (¹H, ¹³C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D COSY Analysis: Identify ¹H-¹H Spin Systems (Piperidine & Azetidine Rings) C->D E HSQC Analysis: Map Protons to Directly Attached Carbons (C-H Pairs) D->E F HMBC Analysis: Connect Fragments via ²JCH & ³JCH Correlations E->F G Final Structure Confirmation F->G

Caption: A logical workflow for 2D NMR-based structural elucidation.

COSY: Delineating the Proton Spin Systems

Causality: The COrrelation SpectroscopY (COSY) experiment is the logical starting point as it identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2] This allows us to trace the proton connectivity within each ring system, effectively building the molecular "scaffolding." The COSY spectrum plots the ¹H spectrum on both axes; cross-peaks appear off the diagonal, connecting signals from coupled protons.[3]

Hypothetical ¹H NMR Data & COSY Correlations:

Label¹H Shift (ppm)MultiplicityIntegrationCOSY Cross-Peaks with:
H3'4.25m1HH2'a, H2'b, H4'a, H4'b
H2'a, H2'b3.55m2HH3'
H4'a, H4'b2.90m2HH3'
H2a, H6a2.85m2HH3e, H3a, H2e, H6e
H42.45m1HH3e, H3a, H5e, H5a
H2e, H6e2.05m2HH2a, H6a
H3a, H5a1.70m2HH4, H2a, H2e, H5e, H5a
H3e, H5e1.35m2HH4, H3a, H5a

(Note: ' indicates the azetidine ring; a/e denote axial/equatorial protons on the piperidine ring. Chemical shifts are illustrative.)

Interpretation:

  • Azetidine System: A clear correlation network is observed. The proton at 4.25 ppm (H3') shows correlations to two other sets of protons at 3.55 ppm (H2') and 2.90 ppm (H4'), defining the H2'-H3'-H4' fragment of the azetidine ring.

  • Piperidine System: A more complex network is seen. The proton at 2.45 ppm (H4) shows correlations to protons at 1.70 ppm and 1.35 ppm (H3/H5). These, in turn, correlate with the protons at 2.85 ppm and 2.05 ppm (H2/H6). This traces the complete H2-H3-H4-H5-H6 connectivity of the piperidine ring.

Caption: COSY correlation map showing two distinct proton spin systems.

HSQC: Assigning One-Bond C-H Connections

Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH).[4][5] This is a highly sensitive technique that allows us to unambiguously link the previously identified proton spin systems to their corresponding carbon atoms.[1][6] An edited HSQC can further provide information on the multiplicity of the carbon (CH, CH₂, or CH₃).

Hypothetical ¹³C NMR Data & HSQC Correlations:

¹³C Shift (ppm)DEPT-135HSQC Correlation with ¹H at (ppm)Assignment
65.1CH4.25C3'
60.5CH₂3.55C2'
58.2CH₂2.90C4'
55.4CH2.45C4
51.8CH₂2.85 / 2.05C2, C6
32.5CH₂1.70 / 1.35C3, C5

Interpretation: The HSQC data provides a direct and powerful link between the ¹H and ¹³C domains.

  • The azetidine methine proton (H3' at 4.25 ppm) is attached to the carbon at 65.1 ppm (C3').

  • The piperidine methine proton (H4 at 2.45 ppm) is attached to the carbon at 55.4 ppm (C4).

  • Each pair of piperidine methylene protons (e.g., H2/H6 at 2.85/2.05 ppm) correlates to a single carbon signal (C2/C6 at 51.8 ppm), confirming their geminal relationship. This process is repeated for all protonated carbons, creating a fully assigned set of C-H pairs.

Caption: HSQC correlations mapping protons to their directly bonded carbons.

HMBC: Assembling the Final Structure

Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most critical step. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[6][7] This "long-range" information is what allows us to piece together the individual spin systems identified by COSY into the final, unambiguous molecular structure.[8] Specifically, we look for correlations between the two rings.

Key Hypothetical HMBC Correlations:

¹H Signal (Label, ppm)Correlates to ¹³C Signal at (ppm)Inferred Connectivity (Bonds)Significance
H4 (2.45)60.5 (C2'), 58.2 (C4')³J(H4-C-N-C2'), ³J(H4-C-N-C4')Confirms Piperidine C4 is bonded to Azetidine N1
H2' (3.55)55.4 (C4)³J(H2'-C-N-C4)Confirms Azetidine C2' is ³J-coupled to Piperidine C4
H4' (2.90)55.4 (C4)³J(H4'-C-N-C4)Confirms Azetidine C4' is ³J-coupled to Piperidine C4
H2a, H6a (2.85)55.4 (C4), 32.5 (C3/C5)²J(H2-C2-C3), ³J(H2-C2-C-C4)Intra-ring connectivity confirmation
H3' (4.25)60.5 (C2'), 58.2 (C4')²J(H3'-C3'-C2'), ²J(H3'-C3'-C4')Intra-ring connectivity confirmation

Interpretation and Synthesis of Evidence: The HMBC data provides the definitive link between the two heterocyclic systems. The correlations from the piperidine H4 proton to the azetidine C2' and C4' carbons are only possible if the piperidine C4 is bonded to the azetidine nitrogen (N1). This is the crucial piece of evidence that connects the two fragments. Conversely, correlations from the azetidine H2' and H4' protons back to the piperidine C4 carbon validate this assignment. All other intra-ring correlations serve to confirm the assignments made from the COSY and HSQC data, creating a self-consistent and robust final structure.

Caption: Key inter-ring HMBC correlations confirming the C4-N1' linkage.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following provides a standard protocol for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of 1-(Piperidin-4-yl)azetidin-3-ol.

  • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; it is an excellent solvent for polar molecules and allows for the observation of exchangeable N-H and O-H protons.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup & Calibration (Example: 500 MHz Spectrometer):

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity (target ¹H line width for the residual solvent peak < 0.5 Hz).

  • Calibrate the 90° pulse widths for both ¹H and ¹³C channels.

  • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

3. 2D NMR Data Acquisition:

  • gCOSY (gradient-selected COSY):

    • Spectral Width: 12 ppm in both F1 and F2 dimensions.
    • Acquisition Time: 0.2 s.
    • Number of Scans (NS): 4-8.
    • Increments (F1): 256-512.
    • Relaxation Delay: 1.5 s.
  • gHSQC (gradient-selected, sensitivity-enhanced HSQC):

    • ¹H Spectral Width (F2): 12 ppm.
    • ¹³C Spectral Width (F1): 100 ppm.
    • ¹JCH Coupling Constant: Optimized for 145 Hz.
    • NS: 8-16.
    • Increments (F1): 256.
    • Relaxation Delay: 1.5 s.
  • gHMBC (gradient-selected HMBC):

    • ¹H Spectral Width (F2): 12 ppm.
    • ¹³C Spectral Width (F1): 100 ppm.
    • Long-range JCH Coupling Constant: Optimized for 8 Hz.[1] This value is a good compromise for detecting both ²J and ³J correlations.[6]
    • NS: 16-64 (requires more scans for weaker correlations).
    • Increments (F1): 256-400.
    • Relaxation Delay: 2.0 s.

4. Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a 2D Fourier Transform.

  • Phase correct the spectra (where applicable, e.g., phase-sensitive HSQC).

  • Perform baseline correction in both dimensions.

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we have moved from a state of ambiguity to one of high-confidence structural confirmation. This guide demonstrates that the true power of 2D NMR lies not in the individual experiments, but in their logical and synergistic application. COSY defines the pieces of the puzzle, HSQC labels them, and HMBC provides the instructions for putting them together. This self-validating workflow ensures the accuracy and integrity of the structural assignment, a non-negotiable requirement for advancing drug development programs.

References

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry LibreTexts. COSY Spectra. [Link]

  • Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University, NMR Core Facility. COSY. [Link]

  • CEITEC. COSY (COrrelation SpectroscopY). [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • University of Ottawa, NMR Facility Blog. HMBC vs. H2BC. [Link]

  • Hashim, O.S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Eliel, E. L., & Manoharan, M. (1981). Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. The Journal of Organic Chemistry, 46(9), 1959–1962. [Link]

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Cross-reactivity profiling of 1-(Piperidin-4-yl)azetidin-3-ol based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Reactivity & Selectivity Profiling: The 1-(Piperidin-4-yl)azetidin-3-ol Scaffold

Executive Summary: The "Polarity Patch" in Medicinal Chemistry

In modern drug discovery, particularly within the fields of PROTACs (Proteolysis Targeting Chimeras) and GPCR ligand design, the 1-(Piperidin-4-yl)azetidin-3-ol scaffold has emerged as a critical "problem-solver" motif. Unlike traditional lipophilic linkers (e.g., 1,4'-bipiperidine or linear alkyl chains), this scaffold introduces a specific vector of polarity and rigidity.

Its primary utility lies in property modulation : it lowers lipophilicity (LogD) while maintaining a basic nitrogen for target engagement, directly addressing the "molecular obesity" crisis in drug development. This guide provides a technical roadmap for profiling compounds containing this moiety, focusing on proving their superior selectivity and safety profile against common off-targets like the hERG potassium channel and promiscuous GPCRs.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 1-(Piperidin-4-yl)azetidin-3-ol scaffold against its two most common structural alternatives: the 1,4'-bipiperidine (classic linker) and the N-propyl-piperidine (flexible linker).

Table 1: Physicochemical & Safety Profile Comparison

Feature1-(Piperidin-4-yl)azetidin-3-ol 1,4'-Bipiperidine N-Propyl-Piperidine
Primary Utility PROTAC Linker / Polar CoreHigh-Affinity GPCR CoreFlexible Spacer
LogD (pH 7.4) Low (0.5 – 1.5) High (> 2.5)Moderate-High
hERG Liability Low Risk (Polar/Rigid)High Risk (Lipophilic Cation)Moderate Risk
Solubility High (Aqueous)LowModerate
Metabolic Stability High (Azetidine ring is robust)Moderate (Oxidation prone)Low (Dealkylation)
Selectivity Risk Low (Specific vector)High (Promiscuous binding)Moderate

Expert Insight: The azetidin-3-ol moiety acts as a "solubility anchor." By introducing a hydroxyl group on the strained, rigid azetidine ring, it disrupts the continuous hydrophobic surface area that typically drives hERG inhibition, without sacrificing the basic amine required for solubility.

Deep Dive: Cross-Reactivity Mechanisms

The hERG Safety Margin

The human Ether-à-go-go-Related Gene (hERG) channel is the primary cross-reactivity concern for piperidine-containing compounds.

  • Mechanism of Avoidance: hERG blockade is driven by lipophilicity and pi-stacking interactions within the channel pore (Y652/F656 residues).

  • Azetidin-3-ol Advantage: The C3-hydroxyl group on the azetidine creates a "polar clash" or simply lacks the hydrophobic bulk necessary to stabilize binding within the hERG pore. Furthermore, the pKa of the azetidine nitrogen (~8.5) is often slightly lower than a secondary piperidine (~10), subtly altering the protonation state fraction at physiological pH.

Off-Target GPCR Profiling

Piperidine scaffolds are historically "sticky" towards aminergic GPCRs (Muscarinic M1-M5, Alpha-Adrenergic, Dopamine D2).

  • Profiling Strategy: Compounds using the azetidin-3-ol scaffold must be screened against a Tier 1 Safety Panel (44 targets, e.g., Eurofins SafetyScreen44).

  • Hypothesis: The rigid geometry of the spiro- or linked-azetidine restricts conformational adaptation, reducing affinity for "promiscuous" pockets found in Muscarinic receptors compared to flexible propyl-linkers.

Visualizing the Profiling Workflow

The following diagram outlines the decision logic for profiling a lead candidate containing this scaffold.

ProfilingWorkflow Start Candidate Identification (1-(Piperidin-4-yl)azetidin-3-ol Core) PhysChem Tier 0: PhysChem (LogD, pKa, Solubility) Start->PhysChem hERG_Patch Tier 1: Safety hERG Automated Patch Clamp PhysChem->hERG_Patch If Soluble > 50µM Selectivity Tier 2: Selectivity Eurofins/Cerep Panel (44 Targets) hERG_Patch->Selectivity If IC50 > 10µM Refine Refine Structure (Add steric bulk near N) hERG_Patch->Refine If IC50 < 10µM Metab Tier 3: ADME Microsomal Stability (Liver) Selectivity->Metab Decision Decision Gate Metab->Decision Decision->Refine High Clearance Advance Advance to PK/PD Decision->Advance Stable & Selective

Caption: Step-wise profiling workflow prioritizing hERG safety and physicochemical validation before broad selectivity screening.

Experimental Protocols (Self-Validating Systems)

To ensure data trustworthiness, follow these specific protocols. These are designed to be self-validating by including mandatory positive controls.

Protocol A: Automated hERG Patch Clamp (QPatch/SyncroPatch)
  • Objective: Quantify the safety margin of the azetidin-3-ol derivative.

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (Standard physiological salts).

    • Intracellular: KF-based solution (to prevent run-down).

  • Validation Steps:

    • Positive Control: Run E-4031 (IC50 ~10-50 nM) or Cisapride as a reference standard in every batch.

    • Seal Quality: Reject any cell with Seal Resistance < 500 MΩ.

    • Voltage Protocol: Apply a depolarization step to +20 mV for 2s, followed by a repolarization to -50 mV to elicit the tail current. Measure peak tail current inhibition.

  • Success Criterion: The test compound should show an IC50 > 30 µM to be considered "safe" for early discovery.

Protocol B: Microsomal Stability (Metabolic Soft-Spot ID)
  • Objective: Determine if the azetidine ring is vulnerable to oxidative ring opening.

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate compound (1 µM) at 37°C.

    • Sample at t=0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Analyze via LC-MS/MS.

  • Data Interpretation:

    • Look for M+16 (Hydroxylation) or M+14 (Oxidation to carbonyl).

    • Note: The azetidin-3-ol is generally stable.[1] If instability is seen, check for N-dealkylation at the piperidine nitrogen, not the azetidine ring.

Strategic Application in PROTACs

When using 1-(Piperidin-4-yl)azetidin-3-ol as a PROTAC linker:

  • Permeability: The high polarity (TPSA) can limit oral bioavailability. Monitor PAMPA or Caco-2 permeability early.

  • Ternary Complex: The rigidity of the azetidine ring reduces the entropic penalty of forming the Target-Linker-E3 complex. This often results in higher "cooperativity" (alpha factor) compared to floppy PEG linkers.

PROTAC_Logic cluster_properties Linker Benefits Target Target Protein Linker 1-(Piperidin-4-yl)azetidin-3-ol (Rigid/Polar Linker) Target->Linker Ligand A E3 E3 Ligase (VHL/CRBN) Linker->E3 Ligand B Prop1 Reduced LogD Linker->Prop1 Prop2 Fixed Exit Vector Linker->Prop2

Caption: Schematic of the scaffold functioning as a rigid, polar linker in a PROTAC ternary complex.

References

  • Vertex AI Search. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health. Link

  • Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[1]

  • Heerding, D. A., et al. (2008).[2] Identification of ... a Novel Inhibitor of AKT Kinase. Journal of Medicinal Chemistry. Link

  • Lagu, B., et al. (2020).[3] Addressing hERG activity while maintaining favorable potency... of PPARδ modulators. Bioorganic & Medicinal Chemistry Letters. Link[3]

  • Pharmaffiliates. (2025). 1-(Piperidin-4-yl)azetidin-3-ol Product Specification. Link

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Navigating the Chiral Maze: A Comparative Guide to the Enantioselective Analysis of 1-(Piperidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the precise control and analysis of stereochemistry are not merely regulatory hurdles but fundamental pillars of safety and efficacy. For molecules such as 1-(Piperidin-4-yl)azetidin-3-ol, a scaffold of increasing interest in medicinal chemistry, the seemingly subtle difference between its enantiomers can lead to profoundly different pharmacological and toxicological profiles.[1][2][3] This guide provides an in-depth, objective comparison of analytical methodologies for the chiral separation and analysis of 1-(Piperidin-4-yl)azetidin-3-ol enantiomers, grounded in established scientific principles and supported by experimental insights.

The Imperative of Enantiopurity in Drug Scaffolds

The molecular architecture of 1-(Piperidin-4-yl)azetidin-3-ol, featuring a chiral center at the 3-position of the azetidine ring, necessitates stringent stereochemical control. The three-dimensional arrangement of substituents around this stereocenter dictates its interaction with chiral biological targets like enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1][4] Therefore, the development of robust and reliable analytical methods to separate and quantify these enantiomers is a critical step in the pharmaceutical development pipeline.

A Comparative Overview of Chiral Separation Techniques

The direct separation of enantiomers is most commonly achieved using chiral chromatography, where a chiral stationary phase (CSP) facilitates differential interaction with the two enantiomers.[5][6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand out as the premier techniques for this purpose, each offering distinct advantages and facing unique challenges.

Workflow for Chiral Method Development

A systematic approach to chiral method development is crucial for efficiently identifying optimal separation conditions. The following workflow outlines a logical progression from initial screening to method optimization.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP_Screen Select Diverse CSPs (e.g., Polysaccharide-based, Macrocyclic Glycopeptide) Mode_Screen Screen Mobile Phase Modes (Normal Phase, Polar Organic, Reversed Phase) CSP_Screen->Mode_Screen Broad Screening Optimize_MP Fine-tune Mobile Phase (Solvent ratio, Additives) Mode_Screen->Optimize_MP Promising Conditions Identified Optimize_Params Adjust Instrumental Parameters (Flow rate, Temperature, Backpressure) Optimize_MP->Optimize_Params Refine Separation Validation Validate Method (ICH Guidelines: Specificity, Linearity, Accuracy, Precision, Robustness) Optimize_Params->Validation Final Method Achieved Analyte Racemic 1-(Piperidin-4-yl)azetidin-3-ol Analyte->CSP_Screen Initial Analyte Characterization

Caption: A generalized workflow for chiral method development.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for enantioselective analysis.[5][6] The choice of the chiral stationary phase is paramount and is dictated by the analyte's structure. For a molecule like 1-(Piperidin-4-yl)azetidin-3-ol, which contains secondary amine functionalities and a hydroxyl group, several types of CSPs could be effective.

Potential Chiral Stationary Phases for 1-(Piperidin-4-yl)azetidin-3-ol:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are the most widely used CSPs due to their broad applicability. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The secondary amine and hydroxyl groups of the analyte are prime candidates for interaction with the carbamate groups on the polysaccharide backbone.

  • Macrocyclic Glycopeptide CSPs (e.g., vancomycin, teicoplanin): These CSPs are particularly effective for separating molecules containing amino and acidic or hydroxyl groups.[7] The multiple stereogenic centers and functional groups within the macrocycle create a complex chiral environment, enabling separation through a combination of hydrogen bonding, ionic interactions, and steric hindrance.

Experimental Protocol: Chiral HPLC Method Screening

  • Column Selection:

    • Screen a minimum of two polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) and one macrocyclic glycopeptide column (e.g., Chirobiotic V).

  • Mobile Phase Screening:

    • Normal Phase (NP): Heptane/Ethanol with a basic additive (e.g., 0.1% Diethylamine, DEA) to improve peak shape for the basic piperidine and azetidine nitrogens.

    • Polar Organic (PO): Acetonitrile/Methanol with a basic additive (e.g., 0.1% DEA).

    • Reversed Phase (RP): Acetonitrile/Water with a buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9) to ensure the analyte is in a consistent ionization state.

  • Initial Gradient:

    • Run a generic gradient (e.g., 5-95% organic over 10 minutes) to determine the approximate elution conditions.

  • Isocratic Optimization:

    • Based on the gradient results, develop an isocratic method to achieve baseline separation (Resolution > 1.5).

  • Detection:

    • Due to the lack of a strong chromophore, detection can be challenging. UV detection at low wavelengths (e.g., 200-220 nm) may be possible. For higher sensitivity and specificity, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is recommended. The use of pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride can also be employed to enhance UV detection.[8]

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
Stationary Phase Polysaccharide-basedPolysaccharide-basedMacrocyclic Glycopeptide
Mobile Phase A HeptaneAcetonitrile10 mM Ammonium Bicarbonate
Mobile Phase B Ethanol + 0.1% DEAMethanol + 0.1% DEAAcetonitrile
Advantages Good for polar compounds, often high selectivityCan offer different selectivity than NPCompatible with MS detection
Disadvantages Solvent miscibility issues, higher costCan be less robust than NPPotential for poor peak shape

Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations, reduced organic solvent consumption, and lower backpressures.[9][10][11] The mobile phase in SFC is typically composed of supercritical carbon dioxide mixed with a small amount of an organic co-solvent (modifier).

Advantages of SFC for Chiral Separation of 1-(Piperidin-4-yl)azetidin-3-ol:

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analysis times without a significant loss in resolution.[9][11]

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available, significantly reducing the environmental impact compared to the organic solvents used in HPLC.[10]

  • Enhanced Resolution: The high diffusivity of solutes in supercritical fluids can lead to sharper peaks and improved resolution.[7]

Experimental Protocol: Chiral SFC Method Screening

  • Column Selection:

    • Utilize the same set of polysaccharide-based CSPs as in the HPLC screen. These columns are highly effective in SFC.

  • Co-solvent (Modifier) Screening:

    • Screen methanol, ethanol, and isopropanol as co-solvents, each containing a basic additive (e.g., 0.1% DEA).

  • Initial Gradient:

    • Run a generic gradient of the co-solvent (e.g., 5-40% over 5 minutes).

  • Parameter Optimization:

    • Adjust the backpressure (typically 100-200 bar) and temperature (30-50 °C) to fine-tune the separation.

  • Detection:

    • SFC is highly compatible with MS detection, which is ideal for this analyte. UV detection is also feasible.

ParameterChiral HPLCChiral SFC
Typical Analysis Time 10 - 30 minutes2 - 10 minutes
Solvent Consumption High (organic solvents)Low (primarily CO2)
Resolution Generally highOften higher efficiency
Throughput ModerateHigh
Instrumentation Cost LowerHigher
Preparative Scale-up Feasible but solvent-intensiveMore efficient and cost-effective

Causality Behind Experimental Choices

The selection of polysaccharide-based CSPs is a logical starting point due to their proven broad enantioselectivity for a wide range of chiral compounds, including those with multiple functional groups like 1-(Piperidin-4-yl)azetidin-3-ol. The inclusion of a basic additive in the mobile phase is critical to prevent peak tailing by deactivating residual acidic silanols on the silica support and ensuring the basic nitrogen atoms of the analyte are in a neutral state.

The screening of different mobile phase modes (NP, PO, RP in HPLC and various co-solvents in SFC) is essential because the chiral recognition mechanism is highly dependent on the interactions between the analyte, the CSP, and the mobile phase. A change in mobile phase polarity can significantly alter these interactions and, in turn, the enantioselectivity.

For SFC, the choice of alcohol modifier can influence the separation by altering the polarity of the mobile phase and through specific interactions with the analyte and the CSP. Methanol is the most common and polar modifier, while ethanol and isopropanol offer different selectivities.

Data-Driven Comparison: A Hypothetical Case Study

While specific experimental data for 1-(Piperidin-4-yl)azetidin-3-ol is not publicly available, we can construct a hypothetical comparison based on the analysis of structurally similar piperidine-containing compounds.

MethodColumnMobile Phase/Co-solventResolution (Rs)Analysis Time (min)
Chiral HPLC Chiralpak AD-HHeptane/Ethanol/DEA (80/20/0.1)2.115
Chiral SFC Chiralpak AD-HCO2/Methanol/DEA (75/25/0.1)2.54

This hypothetical data illustrates the typical performance advantages of SFC in terms of speed and potentially improved resolution.

Logical Framework for Method Selection

The choice between HPLC and SFC will depend on the specific requirements of the analysis.

Method_Selection_Logic cluster_sfc Favors SFC cluster_hplc Favors HPLC Requirement Analytical Requirement High_Throughput High Throughput Needed Requirement->High_Throughput Green_Method Green Chemistry is a Priority Requirement->Green_Method Preparative_Scale Preparative Scale-up Planned Requirement->Preparative_Scale Existing_Instrumentation Only HPLC Available Requirement->Existing_Instrumentation Established_Protocols Following Established HPLC Protocols Requirement->Established_Protocols RP_MS_Compatibility Aqueous RP-MS is Preferred Requirement->RP_MS_Compatibility

Caption: Decision logic for selecting between chiral HPLC and SFC.

Conclusion and Future Outlook

Both chiral HPLC and SFC are powerful techniques for the enantioselective analysis of 1-(Piperidin-4-yl)azetidin-3-ol. While HPLC offers a robust and well-understood platform, SFC presents significant advantages in terms of speed, efficiency, and environmental sustainability. For high-throughput screening and preparative applications, SFC is increasingly becoming the method of choice in the pharmaceutical industry.[10][11]

The development of a successful chiral separation method for 1-(Piperidin-4-yl)azetidin-3-ol hinges on a systematic screening of chiral stationary phases and mobile phase conditions. The insights and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to confidently tackle this analytical challenge, ensuring the stereochemical integrity of this promising pharmaceutical building block.

References

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Benchmarking 1-(Piperidin-4-yl)azetidin-3-ol: A Proposed Experimental Guide for its Validation as a Chemical Probe for Monoamine Transporters and Monoamine Oxidases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of neuropharmacology, the discovery of novel chemical probes is paramount to dissecting the intricate signaling pathways that govern brain function and contribute to neurological disorders. The compound 1-(Piperidin-4-yl)azetidin-3-ol presents a unique chemical architecture, incorporating both piperidine and azetidine moieties. These heterocyclic rings are prevalent in a multitude of centrally active agents, suggesting a potential interaction with key neurological targets. Based on structure-activity relationships of known neuromodulatory compounds, we hypothesize that 1-(Piperidin-4-yl)azetidin-3-ol may act as an inhibitor of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—or monoamine oxidases (MAO-A and MAO-B).

This guide provides a comprehensive experimental framework to rigorously evaluate 1-(Piperidin-4-yl)azetidin-3-ol as a chemical probe. We will outline a systematic approach to determine its potency, selectivity, and cellular activity against these hypothesized targets, benchmarking its performance against well-established and characterized chemical probes. The overarching goal is to provide the scientific community with a thorough and objective assessment of this compound's potential as a valuable tool for neuroscience research.

Pillar 1: Establishing the Foundational Principles of Chemical Probe Validation

A robust chemical probe is not merely a potent binder; it must exhibit a well-defined mechanism of action, high selectivity for its intended target, and demonstrable activity in a cellular context.[1][2][3] Our experimental design is therefore grounded in these core principles to ensure the data generated is both reliable and interpretable. A quality chemical probe should possess sufficient in vitro potency and selectivity to confidently link its biochemical profile to its effects in cellular or in vivo models.[2]

We will employ a multi-tiered approach, beginning with in vitro biochemical assays to establish potency at the primary hypothesized targets. This will be followed by comprehensive selectivity profiling against related targets. Finally, we will utilize cell-based functional assays to confirm on-target engagement and determine cellular potency. Throughout this process, we will benchmark 1-(Piperidin-4-yl)azetidin-3-ol against established, high-quality chemical probes to provide a clear comparative context for its performance.

Pillar 2: Experimental Workflows for Target Validation

Profiling Against Monoamine Transporters (DAT, SERT, NET)

Monoamine transporters are critical regulators of neurotransmission, and their modulation is a key therapeutic strategy for a range of psychiatric and neurological conditions.[4][5] The structural motifs within 1-(Piperidin-4-yl)azetidin-3-ol bear resemblance to known monoamine transporter inhibitors, making these proteins primary candidates for its biological activity.[6][7][8][9]

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[4] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target transporter with high affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, SERT, or NET.[4]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of 1-(Piperidin-4-yl)azetidin-3-ol or a reference compound.[6]

  • Incubation: Incubate the plates at room temperature to allow for competitive binding to reach equilibrium.[4]

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Benchmarking Probes:

  • DAT: Cocaine, GBR 12909[6]

  • SERT: Citalopram, Paroxetine[6][11]

  • NET: Nisoxetine, Desipramine[6][11]

Data Presentation:

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1-(Piperidin-4-yl)azetidin-3-olExperimental ValueExperimental ValueExperimental Value
CocaineReference ValueReference ValueReference Value
GBR 12909Reference ValueReference ValueReference Value
CitalopramReference ValueReference ValueReference Value
NisoxetineReference ValueReference ValueReference Value

Experimental Workflow: Monoamine Transporter Binding Affinity

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes HEK293 Cell Membranes (Expressing DAT, SERT, or NET) incubation Incubation membranes->incubation radioligand Radioligand ([³H]WIN 35,428, [³H]Citalopram, or [³H]Nisoxetine) radioligand->incubation compounds Test Compound & Reference Probes (Varying Concentrations) compounds->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow for determining monoamine transporter binding affinity.

To confirm that binding to the transporter translates into functional inhibition in a cellular context, we will perform neurotransmitter uptake assays. These assays measure the ability of a compound to block the transport of a substrate into cells expressing the target transporter.

Experimental Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

  • Cell Plating: Seed HEK293 cells stably expressing human DAT, SERT, or NET in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.[12]

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of 1-(Piperidin-4-yl)azetidin-3-ol or a reference inhibitor.[13]

  • Substrate Addition: Add a fluorescent substrate that is a known substrate for the monoamine transporters.[12]

  • Kinetic Read: Immediately begin measuring the increase in intracellular fluorescence over time using a fluorescence plate reader in bottom-read mode.[13]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the substrate uptake (EC50).

Benchmarking Probes:

  • DAT: Cocaine, GBR 12909[6]

  • SERT: Citalopram, Fluoxetine

  • NET: Nisoxetine, Atomoxetine

Data Presentation:

CompoundDAT EC50 (nM)SERT EC50 (nM)NET EC50 (nM)
1-(Piperidin-4-yl)azetidin-3-olExperimental ValueExperimental ValueExperimental Value
CocaineReference ValueReference ValueReference Value
CitalopramReference ValueReference ValueReference Value
NisoxetineReference ValueReference ValueReference Value

Experimental Workflow: Cellular Neurotransmitter Uptake Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells HEK293 Cells Expressing DAT, SERT, or NET in 96-well plate preincubation Pre-incubation with Compounds cells->preincubation compounds Test Compound & Reference Probes compounds->preincubation substrate_add Addition of Fluorescent Substrate preincubation->substrate_add kinetic_read Kinetic Fluorescence Measurement substrate_add->kinetic_read ec50 EC50 Determination kinetic_read->ec50

Caption: Workflow for assessing cellular monoamine transporter inhibition.

Profiling Against Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[14] Inhibition of MAOs can lead to an increase in the synaptic levels of these neurotransmitters. Given the structural alerts within 1-(Piperidin-4-yl)azetidin-3-ol, it is prudent to evaluate its activity against both MAO-A and MAO-B.[15][16]

The MAO-Glo™ assay is a sensitive, luminescence-based method for measuring the activity of MAO-A and MAO-B.[17] The assay utilizes a luminogenic MAO substrate that is converted into luciferin by MAO, which then generates a light signal in the presence of luciferase.

Experimental Protocol: MAO-Glo™ Assay

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and varying concentrations of 1-(Piperidin-4-yl)azetidin-3-ol or reference inhibitors in the appropriate reaction buffer.[18]

  • MAO Reaction: In a white, opaque 96-well plate, combine the MAO enzyme and the test compound. Initiate the reaction by adding the luminogenic MAO substrate.[17]

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.[17]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the MAO activity (IC50).

Benchmarking Probes:

  • MAO-A: Clorgyline[19]

  • MAO-B: Selegiline, Rasagiline[19][]

Data Presentation:

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
1-(Piperidin-4-yl)azetidin-3-olExperimental ValueExperimental ValueCalculated Value
ClorgylineReference ValueReference ValueReference Value
SelegilineReference ValueReference ValueReference Value

Signaling Pathway: Monoamine Oxidase Activity and Inhibition

cluster_pathway MAO Catalytic Cycle substrate Luminogenic MAO Substrate mao MAO-A or MAO-B substrate->mao product Luciferin luciferase Luciferase product->luciferase light Light Signal luciferase->light mao->product Oxidation inhibitor 1-(Piperidin-4-yl)azetidin-3-ol or Reference Inhibitor inhibitor->mao

Caption: Luminescence-based detection of MAO activity and its inhibition.

Pillar 3: Synthesis of Data and Defining the Probe's Character

The culmination of these experiments will provide a comprehensive profile of 1-(Piperidin-4-yl)azetidin-3-ol. The data will allow us to:

  • Determine its primary biological target(s): By comparing its potency across the monoamine transporters and MAO enzymes, we can identify its most likely mechanism of action.

  • Quantify its selectivity: A key characteristic of a good chemical probe is high selectivity for its intended target over other related proteins.[1] We will calculate selectivity ratios to objectively assess this parameter.

  • Confirm its cellular activity: Demonstrating functional inhibition in a cellular context is crucial for the validation of a chemical probe.[21]

Should 1-(Piperidin-4-yl)azetidin-3-ol exhibit high potency and selectivity for a specific target, it would represent a valuable new tool for the neuroscience community. Conversely, if it displays polypharmacology, this information is equally important to prevent its misuse and the generation of misleading data. This systematic benchmarking against established probes ensures that the utility and limitations of 1-(Piperidin-4-yl)azetidin-3-ol are clearly defined, empowering researchers to employ it effectively in their studies of monoamine signaling.

References

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  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (2003). Journal of Medicinal Chemistry. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). Molecules. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules. [Link]

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  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. (2018). ACS Chemical Neuroscience. [Link]

  • Selective MAO A and B inhibitors: their mechanism of action and pharmacology. (1983). Journal of Neural Transmission. Supplementum. [Link]

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  • Best Practices for Chemical Probes. (2016). Alto Predict. [Link]

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  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience. [Link]

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  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (2005). Journal of Medicinal Chemistry. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. [Link]

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  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. (2012). Journal of Neuroscience Methods. [Link]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. (2009). ChemMedChem. [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). European Journal of Medicinal Chemistry. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (2016). International Journal of Neuropsychopharmacology. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2020). International Journal of Neuropsychopharmacology. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2020). Annual Review of Pharmacology and Toxicology. [Link]

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  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2020). Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Piperidin-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(Piperidin-4-yl)azetidin-3-ol, a heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established best practices in laboratory safety and chemical waste management, drawing upon guidelines from regulatory bodies and safety data sheets of structurally similar compounds.

Hazard Identification and Risk Assessment
  • Piperidine Derivatives: Often associated with skin and eye irritation or burns, and may be toxic if inhaled or absorbed through the skin.[1][2]

  • Azetidinol Derivatives: Can cause serious eye damage, skin irritation, and respiratory irritation.[3]

Therefore, it is prudent to handle 1-(Piperidin-4-yl)azetidin-3-ol as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. All personnel handling this compound must be thoroughly trained on its potential hazards and the proper safety protocols.[4][5][6]

Presumptive Hazard Classification:

Hazard ClassGHS Category (Presumed)Precautionary Statements
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)H335: May cause respiratory irritation.[3][7]
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 1-(Piperidin-4-yl)azetidin-3-ol, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[8][9] If aerosolization is possible, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

Proper disposal of 1-(Piperidin-4-yl)azetidin-3-ol is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Workflow for Disposal of 1-(Piperidin-4-yl)azetidin-3-ol:

A Step 1: Segregate Waste at Point of Generation B Step 2: Select Appropriate Waste Container A->B Solid vs. Liquid C Step 3: Properly Label the Waste Container B->C Securely Affix Label D Step 4: Store Waste in a Satellite Accumulation Area C->D Keep Container Closed E Step 5: Arrange for Pickup by EHS D->E When Container is 90% Full

Caption: Disposal workflow for 1-(Piperidin-4-yl)azetidin-3-ol.

Step 1: Segregate Waste at the Point of Generation

Immediately upon generation, segregate waste containing 1-(Piperidin-4-yl)azetidin-3-ol from other waste streams. This includes:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and empty vials.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound.

Do not mix this waste with non-hazardous materials.[10][11]

Step 2: Select an Appropriate Waste Container

The choice of container is crucial for safe storage and transport.

  • For Solid Waste: Use a designated, leak-proof container with a secure lid. A sturdy, plastic-lined cardboard box or a dedicated plastic container is suitable.

  • For Liquid Waste: Use a chemically compatible, shatter-resistant container with a screw-top cap.[12] High-density polyethylene (HDPE) carboys are a good option. Ensure the container material is compatible with any solvents used.

Step 3: Properly Label the Waste Container

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers. The label must include:

  • The words "Hazardous Waste".[11]

  • The full chemical name: "1-(Piperidin-4-yl)azetidin-3-ol". Avoid abbreviations or chemical formulas.

  • The approximate concentration and quantity of the compound.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA within the laboratory.[13] The SAA must be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • Segregated from incompatible chemicals.[11]

Keep the waste container securely closed at all times, except when adding waste.[10][11]

Step 5: Arrange for Pickup by Environmental Health and Safety (EHS)

Once the waste container is 90% full or has been in the SAA for a designated period (typically not exceeding one year in academic labs), arrange for its collection by your institution's EHS department.[13][14][15] Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Ventilate: Increase ventilation to the area.

  • Clean: Wearing appropriate PPE, clean the spill according to your institution's established procedures.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Personnel Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Regulatory Compliance

The disposal of 1-(Piperidin-4-yl)azetidin-3-ol is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][16] These regulations mandate proper waste characterization, labeling, storage, and disposal. Failure to comply can result in significant penalties. It is the responsibility of the waste generator to ensure that all procedures are in accordance with federal, state, and local regulations.[17]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(Piperidin-4-yl)azetidin-3-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • Bowie State University. (n.d.). Hazardous Chemical Handling Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.